4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLLFGJFVVZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567364 | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32980-26-0 | |
| Record name | 1-Methyl 2,2-dimethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the currently available public information on 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. It should be noted that detailed experimental data for this specific compound is limited in peer-reviewed literature and public databases. The information provided herein is intended for research and informational purposes.
Compound Identification and Core Properties
This compound is a mono-ester derivative of 2,2-dimethylsuccinic acid. It belongs to the class of dicarboxylic acid monoesters.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 32980-26-0[1] |
| Molecular Formula | C₇H₁₂O₄[1] |
| Synonyms | 1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic Acid[1] |
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of the compound. Experimental data is sparse, and many values are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem (Computed)[1] |
| Boiling Point | 256 °C at 760 mmHg | Crysdot LLC[2] |
| XLogP3 | 0.5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Complexity | 171 | PubChem (Computed)[1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed pathway is the nucleophilic acyl substitution reaction of 2,2-dimethylsuccinic anhydride with methanol. This reaction typically proceeds under mild conditions, often with gentle heating or at room temperature, and can be catalyzed by a base or an acid.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic and Analytical Data
Mass Spectrometry
While experimental mass spectra are not widely published, predicted collision cross-section (CCS) data provides theoretical m/z values for various adducts.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 161.08084 |
| [M+Na]⁺ | 183.06278 |
| [M-H]⁻ | 159.06628 |
| [M+NH₄]⁺ | 178.10738 |
| [M]⁺ | 160.07301 |
Data sourced from PubChemLite (predicted).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR spectra are not available in public databases. Based on the chemical structure, the following characteristic signals would be expected:
-
¹H-NMR:
-
A singlet corresponding to the six protons of the two geminal methyl groups (C(CH₃)₂).
-
A singlet for the two protons of the methylene group (-CH₂-).
-
A singlet for the three protons of the methoxy group (-OCH₃).
-
A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is exchangeable with D₂O.
-
-
¹³C-NMR:
-
Signals for the two equivalent geminal methyl carbons.
-
A signal for the quaternary carbon.
-
A signal for the methylene carbon.
-
A signal for the methoxy carbon.
-
Two distinct signals for the carbonyl carbons of the ester and the carboxylic acid.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. The key vibrational frequencies expected would be:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
C-H stretching bands for the methyl and methylene groups, typically just below 3000 cm⁻¹.
-
A sharp C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.
-
A C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ester and carboxylic acid groups.
Biological Activity and Potential Applications
There is no specific biological activity data reported for this compound. However, studies on structurally related succinic acid monoesters have indicated potential biological activities that may warrant investigation for this compound.
-
Antimicrobial and Antifungal Activity: Various monoesters derived from succinic anhydride have been shown to exhibit activity against fungal strains like C. albicans and A. niger, and bacterial strains such as E. coli. The efficacy of these compounds is often dependent on the nature of the substituents on the ester group.
-
Metabolic Regulation: Succinic acid monoethyl ester has been investigated as a potential insulinotropic agent for non-insulin dependent diabetes mellitus. Studies in diabetic rat models showed that it could reduce plasma glucose, increase plasma insulin, and have a positive effect on lipid profiles and peroxidation, suggesting antihyperlipidemic and antiperoxidative effects.
These findings suggest that this compound could be a candidate for screening in antimicrobial and metabolic disorder research programs.
Caption: Potential biological activities based on related succinic acid monoesters.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide on 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
IUPAC Name: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that while this guide is thorough, specific experimental data and dedicated literature for this particular compound are limited. Therefore, some sections on experimental protocols and biological roles are based on established principles for structurally related compounds.
Chemical Identity and Properties
This compound, also known by synonyms such as 1-methyl 2,2-dimethylsuccinate and 3-carbomethoxy-3-methylbutanoic acid, is a dicarboxylic acid monoester. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 32980-26-0 |
| Canonical SMILES | CC(C)(CC(=O)O)C(=O)OC |
| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N |
Synthesis and Purification
A plausible synthetic route for this compound involves the selective mono-esterification of 2,2-dimethylsuccinic acid. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
A general protocol for the synthesis of this compound from 2,2-dimethylsuccinic anhydride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylsuccinic anhydride in an excess of methanol.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining starting material and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
Analytical Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
Expected NMR Data:
| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ¹H | ~1.2 | singlet | 6H | -C(CH₃)₂- |
| ¹H | ~2.6 | singlet | 2H | -CH₂-COOH |
| ¹H | ~3.7 | singlet | 3H | -COOCH₃ |
| ¹H | ~11-12 | broad singlet | 1H | -COOH |
| ¹³C | ~25 | quartet | - | -C(CH₃)₂- |
| ¹³C | ~45 | singlet | - | -C(CH₃)₂- |
| ¹³C | ~45 | triplet | - | -CH₂-COOH |
| ¹³C | ~52 | quartet | - | -COOCH₃ |
| ¹³C | ~175 | singlet | - | -COOCH₃ |
| ¹³C | ~180 | singlet | - | -COOH |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M-H]⁻ | 159.0663 |
| [M+Na]⁺ (Positive Mode) | 183.0628 |
Potential Biological Significance and Signaling
While no specific biological activity has been documented for this compound, its structural similarity to succinate suggests it could potentially interact with metabolic and signaling pathways involving succinate. Succinate is a key intermediate in the Krebs cycle and has emerged as an important signaling molecule, particularly in the context of inflammation and cancer.
Succinate can be released from cells and act on a specific G-protein coupled receptor, SUCNR1 (or GPR91), to initiate downstream signaling cascades. Intracellularly, succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.
Caption: Generalized extracellular succinate signaling via the SUCNR1 receptor.
Disclaimer: The biological activities and signaling pathways described above are for succinate and are presented for contextual purposes. There is no direct evidence to suggest that this compound participates in these pathways. Further research is required to elucidate any potential biological roles of this specific molecule.
Conclusion
This technical guide provides a summary of the available information and theoretical considerations for this compound. While it is a well-defined chemical entity, its biological functions and applications remain largely unexplored. The provided protocols and data serve as a starting point for researchers interested in synthesizing, characterizing, and investigating the potential of this molecule in various scientific disciplines, including drug discovery and development.
An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid (CAS: 32980-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS number 32980-26-0), a dicarboxylic acid monoester with potential applications as a building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, safety information, and synthetic approaches to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 2,2-Dimethylsuccinic acid 1-methyl ester and 3-Carbomethoxy-3-methylbutanoic acid, is a white crystalline solid.[1][2] Its fundamental identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 32980-26-0[3][4] |
| Molecular Formula | C₇H₁₂O₄[3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | 1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic acid |
| SMILES | O=C(OC)C(C)(C)CC(O)=O[4] |
| InChIKey | NENLLFGJFVVZEU-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Boiling Point | 256 °C at 760 mmHg | Crysdot LLC |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| Density | 1.126 g/cm³ | Alfa Chemistry |
| pKa (Predicted) | 4.42 ± 0.17 | ChemBK |
Spectroscopic Data
Synthesis and Reactivity
A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the searched literature. However, general methods for the synthesis of related succinic acid esters can be adapted. One potential synthetic route, based on the synthesis of a similar compound, is outlined below.
Potential Synthetic Workflow
This logical workflow illustrates a possible approach to the synthesis of the target compound.
Caption: A potential synthetic route to this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard esterification procedures for dicarboxylic anhydrides. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
2,2-Dimethylsuccinic anhydride
-
Anhydrous Methanol
-
Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2,2-dimethylsuccinic anhydride in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Applications in Research and Drug Development
Currently, there is limited published information on the specific biological activities or direct applications of this compound in drug development. However, its structural motif as a dicarboxylic acid monoester suggests its potential utility as a versatile building block or intermediate in the synthesis of more complex molecules with potential therapeutic value.
The related compound, monomethyl succinate, has been investigated as an antimicrobial agent that inhibits succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death.[6] While this does not directly imply similar activity for the dimethylated analog, it suggests a potential area for future investigation.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]
Conclusion
This compound is a chemical compound with established physicochemical properties but limited currently documented applications in biological or medicinal chemistry research. Its structure suggests potential as a synthetic intermediate, and this guide provides a foundational understanding for researchers interested in exploring its utility. Further investigation is warranted to fully elucidate its reactivity, biological activity, and potential as a precursor for novel therapeutic agents.
References
An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Due to the limited availability of published experimental data for this specific molecule, this document also explores potential synthetic approaches and biological activities based on related compounds, offering a framework for future research and development.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 32980-26-0 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CC(=O)O)C(=O)OC | [3] |
| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
Chemical Structure
The chemical structure of this compound is presented below.
Experimental Protocols
A plausible synthetic route could involve the methylation of the corresponding carboxylic acid precursor. The general workflow for such a synthesis and subsequent analysis is outlined below.
Note: This represents a hypothetical workflow. Actual reaction conditions, reagents, and purification methods would require experimental optimization.
Potential Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.
However, a structurally related compound, succinic acid monomethyl ester (SAMME), has been reported to exhibit antimicrobial activity.[4] The proposed mechanism of action for SAMME involves the inhibition of succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[4] This inhibition leads to mitochondrial membrane depolarization and ultimately, cell death.[4]
While this information pertains to a different molecule, it suggests a potential avenue of investigation for this compound. Future research could explore whether this compound exhibits similar inhibitory effects on succinate dehydrogenase or other metabolic enzymes.
Disclaimer: The signaling pathway depicted above is a hypothetical model based on the activity of a related compound and has not been experimentally validated for this compound.
Conclusion
This compound is a small molecule with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are scarce, its structural similarity to other bioactive compounds suggests that it may be a valuable candidate for further investigation in drug discovery and development. The information and frameworks provided in this guide are intended to serve as a foundation for future research into this promising compound.
References
Synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability. This document details the necessary starting materials, reaction conditions, and expected outcomes, presented in a clear and concise format to facilitate its application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed as a two-step process commencing from 3,3-dimethylsuccinic acid. The initial step involves the cyclization of the diacid to form the corresponding anhydride, 3,3-dimethylsuccinic anhydride. The subsequent and final step is the regioselective mono-esterification of the cyclic anhydride with methanol to yield the target product.
Figure 1: Proposed two-step synthesis pathway for this compound.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3,3-Dimethylsuccinic Acid | 3,3-Dimethylbutanedioic acid | 498-21-5 | C₆H₁₀O₄ | 146.14 | White solid | 138-142 | - |
| 3,3-Dimethylsuccinic Anhydride | Dihydro-3,3-dimethyl-2,5-furandione | 17347-61-4 | C₆H₈O₃ | 128.13 | Solid | 29-31 | 219-220 |
| This compound | This compound | 32980-26-0 | C₇H₁₂O₄ | 160.17 | Not available | Not available | Not available |
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on well-established methods for analogous transformations.
Step 1: Synthesis of 3,3-Dimethylsuccinic Anhydride
This procedure details the dehydration of 3,3-dimethylsuccinic acid to its corresponding cyclic anhydride using acetyl chloride.
Figure 2: Experimental workflow for the synthesis of 3,3-dimethylsuccinic anhydride.
Materials and Reagents:
-
3,3-Dimethylsuccinic acid
-
Acetyl chloride
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser, place 3,3-dimethylsuccinic acid (1.0 eq).
-
Carefully add acetyl chloride (2.0-3.0 eq) to the flask. Caution: Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing until all the solid 3,3-dimethylsuccinic acid has dissolved (typically 1-2 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature, during which crystals of 3,3-dimethylsuccinic anhydride should form.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.
-
Dry the product under vacuum to obtain pure 3,3-dimethylsuccinic anhydride.
Expected Yield: 90-95%
Step 2: Synthesis of this compound
This procedure describes the selective ring-opening of 3,3-dimethylsuccinic anhydride with methanol to yield the desired mono-methyl ester.
Figure 3: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
3,3-Dimethylsuccinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethylsuccinic anhydride (1.0 eq) in an excess of anhydrous methanol (e.g., 5-10 eq).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Continue refluxing for 2-4 hours to ensure complete conversion of the anhydride.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel if necessary.
Expected Yield: >95%
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant | Product | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| 1 | 3,3-Dimethylsuccinic Acid | 3,3-Dimethylsuccinic Anhydride | Acetyl Chloride | None | 1-2 h | Reflux | 90-95 |
| 2 | 3,3-Dimethylsuccinic Anhydride | This compound | Methanol | Methanol | 2-4 h | Reflux | >95 |
Concluding Remarks
The synthetic route outlined in this guide offers a straightforward and efficient method for the preparation of this compound. The procedures are based on well-understood and reliable organic reactions, making them suitable for implementation in a standard organic chemistry laboratory. The high expected yields and the use of readily available reagents contribute to the overall practicality of this synthesis. Researchers can adapt and optimize the provided protocols to meet their specific needs for scale and purity.
An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS No: 32980-26-0). While experimental data for this specific compound is limited in publicly available literature, this document compiles existing information, presents predicted values from computational models, and details established experimental protocols for the determination of key carboxylic acid characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that may involve this or structurally related molecules.
Chemical Identity and Structure
This compound is a dicarboxylic acid monoester. Its structure consists of a butane backbone with a carboxylic acid group at one terminus and a methyl ester at the other, with two methyl groups attached to the C3 position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 32980-26-0[1] |
| Molecular Formula | C₇H₁₂O₄[1][2] |
| Molecular Weight | 160.17 g/mol [1][2] |
| Canonical SMILES | CC(C)(CC(=O)O)C(=O)OC[3] |
| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N[1] |
| Synonyms | 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic acid[2] |
Physical Properties
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | Not Available | - |
| Boiling Point | 256 °C at 760 mmHg | Predicted[7] |
| Solubility in Water | Not Available | - |
| Solubility in Organic Solvents | Expected to be soluble in alcohols, ethers, and other common organic solvents.[4][5] | General Property |
| pKa | Not Available | - |
| XLogP3 | 0.5 | Computed by PubChem[1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
Chemical and Spectroscopic Properties
The chemical reactivity of this compound is dictated by the presence of the carboxylic acid and methyl ester functional groups. The carboxylic acid moiety can undergo typical reactions such as deprotonation to form a carboxylate salt, and esterification.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ ~10-13 ppm).- A singlet for the methoxy protons (δ ~3.7 ppm).- A singlet for the methylene protons (δ ~2.5-2.8 ppm).- A singlet for the two gem-dimethyl protons (δ ~1.2-1.5 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbon (δ ~175-185 ppm).- A signal for the ester carbonyl carbon (δ ~170-175 ppm).- A signal for the methoxy carbon (δ ~52 ppm).- Signals for the quaternary, methylene, and methyl carbons in the aliphatic region. |
| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1710 cm⁻¹).- A strong C=O stretch from the methyl ester (around 1740 cm⁻¹).- C-O stretching and C-H bending and stretching vibrations.[8][9][10] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 160. A base peak resulting from fragmentation, likely involving the loss of the methoxy group or the carboxylic acid group.[9] |
Experimental Protocols
The following are generalized experimental protocols for determining the key physical and chemical properties of a carboxylic acid like this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and heated. The temperature range over which the substance melts is recorded. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Determination of Solubility
The solubility of the compound can be tested in a range of solvents including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl. This provides information about the polarity and the presence of acidic or basic functional groups.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which half of the acid has been neutralized.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and analyzing it in an NMR spectrometer.
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained by placing a small amount of the sample (as a neat liquid, a thin film, or a KBr pellet for solids) in an IR spectrometer.
-
Mass Spectrometry (MS): The mass spectrum is obtained by introducing the sample into a mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is then measured.
Synthesis and Reactivity
References
- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. echemi.com [echemi.com]
Biological activity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Acknowledgment of Data Unavailability
Initial searches for the biological activity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS: 32980-26-0) have not yielded specific data regarding its mechanism of action, quantitative biological effects, or established signaling pathways. Publicly available information is largely limited to its chemical properties and sourcing.[1][2]
This document, therefore, serves as a technical guide outlining a comprehensive, hypothetical workflow for the initial biological characterization of a novel chemical entity, using this compound as a representative example. This guide is intended for researchers, scientists, and drug development professionals.
Technical Guide: A Workflow for the Biological Characterization of this compound
This guide details a systematic approach to elucidate the biological activity of a novel compound, beginning with computational predictions and progressing through a tiered series of in vitro assays.
In Silico Profiling and Target Prediction
The first step in characterizing a novel compound is to predict its potential biological activities using computational methods. These predictions can help to prioritize subsequent experimental assays.
Experimental Protocol: In Silico Analysis
-
Physicochemical Property Calculation: The compound's structure is used to calculate key physicochemical properties such as molecular weight, logP, and polar surface area. These properties are important for predicting drug-likeness and potential absorption, distribution, metabolism, and excretion (ADME) characteristics.
-
Target Prediction: The chemical structure of this compound is submitted to various target prediction algorithms (e.g., SwissTargetPrediction, SuperPred). These tools compare the structure to libraries of known bioactive molecules to identify potential protein targets.
-
Pathway Analysis: Predicted targets are then mapped to known biological pathways using databases such as KEGG and Reactome. This helps to generate hypotheses about the compound's potential mechanism of action.
Hypothetical In Silico Profiling Workflow
Caption: In silico workflow for predicting biological activity.
Primary In Vitro Screening
Based on the in silico predictions, a panel of primary in vitro assays is conducted to obtain the first experimental evidence of biological activity.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with the compound or vehicle control for 48-72 hours.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.7 ± 3.1 |
| MCF-7 | Breast Cancer | > 100 |
| HEK293 | Normal Kidney | > 100 |
Hypothetical Primary Screening Workflow
Caption: Workflow for primary in vitro screening.
Secondary Assays and Mechanism of Action Studies
"Hits" from the primary screening are further investigated in secondary assays to confirm their activity and to begin elucidating their mechanism of action. Assuming the hypothetical cytotoxicity data in Table 1, the following secondary assays would be prioritized.
Experimental Protocol: Caspase-Glo 3/7 Assay (Apoptosis Assay)
-
Cell Treatment: HeLa cells are seeded in a 96-well plate and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours. A known apoptosis inducer (e.g., staurosporine) is used as a positive control.
-
Caspase-Glo 3/7 Reagent Addition: The Caspase-Glo 3/7 reagent is added to each well, and the plate is incubated at room temperature for 1 hour.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The fold-change in caspase activity is calculated relative to the vehicle-treated control.
Table 2: Hypothetical Apoptosis Induction Data
| Treatment | Concentration | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | - | 1.0 |
| This compound | 15 µM (IC50) | 3.5 ± 0.4 |
| This compound | 30 µM (2x IC50) | 6.2 ± 0.7 |
| Staurosporine (Positive Control) | 1 µM | 8.9 ± 0.9 |
Hypothetical Apoptosis Signaling Pathway
Caption: Hypothetical apoptosis induction pathway.
Cell-Based Imaging and Target Engagement
To visualize the cellular effects and confirm target engagement, cell-based imaging techniques can be employed.
Experimental Protocol: Immunofluorescence Staining for a Key Pathway Protein
-
Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with this compound at its IC50 for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against a protein in the hypothesized pathway (e.g., phospho-p53) overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Microscopy and Image Analysis: Images are acquired using a fluorescence microscope, and the localization and intensity of the protein of interest are quantified.
This comprehensive workflow provides a robust framework for the initial biological characterization of a novel compound like this compound, enabling the generation of a detailed biological activity profile.
References
An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Due to the limited availability of public-domain information, this document focuses on the fundamental characteristics of the compound.
Chemical Identity and Structure
This compound, also known by synonyms such as 1-Methyl 2,2-dimethylsuccinate and 2,2-Dimethylsuccinic acid methyl ester, is a monomethyl ester of 2,2-dimethylsuccinic acid.[1][2] Its chemical structure is characterized by a butanoic acid backbone with two methyl groups at the C3 position and a methoxy group esterified to the C4 carboxylic acid.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CC(C)(CC(=O)O)C(=O)OC.[1][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, primarily based on computed data from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C7H12O4 | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 32980-26-0 | PubChem[1] |
| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1][3] |
| Hydrogen Bond Donor Count | 1 | ChemScene |
| Hydrogen Bond Acceptor Count | 3 | ChemScene |
| Rotatable Bond Count | 3 | ChemScene |
Experimental Data and Protocols
While specific synthesis methods for this exact compound are not detailed in the available search results, related compounds have been synthesized. For instance, methods for producing other substituted oxobutanoic acids have been patented, which could potentially be adapted.
Biological Activity and Signaling Pathways
There is a notable lack of information in the public domain regarding the specific biological activities and signaling pathways associated with this compound.
The parent compound, 2,2-dimethylsuccinic acid, is classified as a methyl-branched fatty acid and is associated with lipid metabolism.[4] However, the esterification to form this compound can significantly alter its biological properties, and thus, no direct extrapolation of activity should be made without experimental validation.
Logical Relationships and Potential Research Directions
Given the structural similarity to metabolic intermediates, a logical starting point for investigating the biological role of this compound would be its effect on cellular metabolism. The following diagram illustrates a hypothetical workflow for initial biological screening.
Conclusion
This compound is a well-characterized small molecule from a physicochemical standpoint. However, its biological role remains largely unexplored. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential effects on cellular processes, particularly in the context of metabolism, given its structural relationship to succinic acid derivatives. Future studies are warranted to elucidate its synthesis, biological activity, and potential therapeutic applications.
References
- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32980-26-0 CAS MSDS (1-Methyl 2,2-dimethylsuccinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 4. Showing Compound 2,2-Dimethylsuccinic acid (FDB022833) - FooDB [foodb.ca]
Technical Guide: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
InChIKey: NENLLFGJFVVZEU-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound, also known as 1-methyl 2,2-dimethylsuccinate, is a carboxylic acid and ester derivative.[1] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source |
| InChIKey | NENLLFGJFVVZEU-UHFFFAOYSA-N | [1] |
| CAS Number | 32980-26-0 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CC(=O)O)C(=O)OC | [1] |
| Boiling Point | 256°C at 760 mmHg | |
| Purity | ≥95% to ≥98% (Commercially available) |
Spectral and Computational Data
Predicted mass spectrometry data for various adducts of this compound have been computed and are presented below. This data can be valuable for mass spectrometry-based identification and characterization of the compound.
| Adduct | m/z |
| [M+H]⁺ | 161.08084 |
| [M+Na]⁺ | 183.06278 |
| [M-H]⁻ | 159.06628 |
| [M+NH₄]⁺ | 178.10738 |
| [M+K]⁺ | 199.03672 |
| [M+H-H₂O]⁺ | 143.07082 |
| [M+HCOO]⁻ | 205.07176 |
| [M+CH₃COO]⁻ | 219.08741 |
Experimental Protocols
A detailed, publicly available experimental protocol for the specific synthesis of this compound could not be identified in the current literature search. However, a logical synthetic approach can be inferred from general organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the selective hydrolysis of a corresponding diester, such as dimethyl 2,2-dimethylsuccinate. This proposed pathway involves two main steps:
-
Esterification: Reaction of 2,2-dimethylsuccinic acid with an excess of methanol in the presence of an acid catalyst to yield dimethyl 2,2-dimethylsuccinate.
-
Selective Monohydrolysis: Controlled hydrolysis of one of the methyl ester groups of dimethyl 2,2-dimethylsuccinate to the corresponding carboxylic acid, yielding the target compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological effects of this compound. Due to the lack of this information, diagrams for signaling pathways or detailed experimental workflows for biological assays cannot be provided at this time.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be taken when handling this compound. Work should be conducted in a well-ventilated area.
References
Methodological & Application
Application Notes and Protocols for 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective transformations, making it a valuable precursor in the synthesis of complex molecules and pharmaceutical intermediates.
Chemical and Physical Properties
This compound, also known as 1-methyl 2,2-dimethylsuccinate or 3-carbomethoxy-3-methylbutanoic acid, is a heterocyclic organic compound.[1] It is a colorless liquid at room temperature and is utilized in various chemical processes as a reagent in organic synthesis.[2]
| Property | Value |
| CAS Number | 32980-26-0 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 256°C at 760 mmHg |
| Density | 1.126 g/cm³[1] |
| Storage | Room Temperature |
Applications in Organic Synthesis
The primary utility of this compound lies in its application as a bifunctional building block. The presence of a carboxylic acid and a methyl ester allows for orthogonal chemical modifications. The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides, while the methyl ester can be hydrolyzed or transesterified. This compound has found particular use in the synthesis of pharmacologically active molecules, serving as a key component in the generation of compound libraries for drug discovery.
A significant application is in amide bond formation , where the carboxylic acid group is coupled with various amines to introduce the 3-methoxycarbonyl-3,3-dimethylpropanoyl moiety. This has been demonstrated in the synthesis of potential therapeutic agents, including glycyrrhetinic acid derivatives for treating hyperkalemia and LpxC inhibitors for combating gram-negative bacterial infections.[3][4]
Experimental Protocols
General Amide Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a peptide coupling reagent such as HATU.
Reaction Scheme:
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine of interest (1.0-1.2 equiv.).
-
Add HATU (1.5 equiv.) and DIEA (4.0 equiv.) to the reaction mixture. In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction.[4]
-
Stir the resulting solution overnight at room temperature.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired amide.[3]
Quantitative Data from Representative Syntheses:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time | Product |
| This compound (0.32 mmol) | Glycyrrhetinic acid derivative (0.27 mmol) | HATU (1.5 equiv.) | DIEA (4.0 equiv.) | Not specified | Overnight | Amide derivative[3] |
| This compound (0.196 mmol) | Compound A (0.196 mmol) | HATU (4.0 equiv.) | DIEA (4.0 equiv.) | DMF | Not specified | Amide derivative[4] |
| This compound (10 mmol) | N1-(2-chlorobenzyl)-4-methoxybenzene-1,2-diamine (10 mmol) | HATU (1.5 equiv.) | TEA (3.0 equiv.) | THF | 24 h | Amide derivative[5] |
Acid Chloride Formation
The carboxylic acid can be converted to the more reactive acid chloride, which can then be used in acylation reactions.
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of thionyl chloride (e.g., 5-10 equiv.).
-
Stir the solution at room temperature for 2 hours.[6]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting acid chloride can be used in the next step without further purification.
Visualizations
Experimental Workflow for Amide Coupling
References
- 1. succinate suppliers USA [americanchemicalsuppliers.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2019060051A1 - Glycyrrhetinic acid derivatives for treating hyperkalemia - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20240043423A1 - Compounds and methods for treatment of hedgehog pathway associated conditions - Google Patents [patents.google.com]
- 6. WO2013079223A1 - Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorÏ, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases - Google Patents [patents.google.com]
Characterization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Guide to Analytical Methods
Introduction:
This document provides a comprehensive overview of analytical methodologies for the characterization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (MDMOA), a compound of interest in pharmaceutical and chemical research. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis of this molecule. MDMOA, with the chemical formula C7H12O4 and a molecular weight of 160.17 g/mol , requires precise analytical techniques for its identification, purity assessment, and quantification.[1] The protocols outlined below cover chromatographic, spectroscopic, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed for the analysis of carboxylic acids.[2][3]
Experimental Protocol:
A generalized HPLC method for the analysis of dicarboxylic acids can be adapted for MDMOA.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm, as carboxylic acids generally show absorbance at lower wavelengths.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Purity (Typical) | ≥ 98% (as determined by peak area) |
| Retention Time (tR) | To be determined experimentally |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | 0.8 - 1.5 |
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6).
-
¹H NMR: Acquire proton NMR spectra to determine the number of different types of protons and their connectivity.
-
¹³C NMR: Acquire carbon-13 NMR spectra to identify the number of different types of carbon atoms in the molecule.
Predicted ¹H and ¹³C NMR Data:
Logical Relationship of NMR Signals to Structure:
Caption: Relationship between the structure of MDMOA and its expected NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.
-
Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ionization modes should be tested to determine the most sensitive detection method.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.0808 |
| [M+Na]⁺ | 183.0628 |
| [M-H]⁻ | 159.0663 |
| [M+NH₄]⁺ | 178.1074 |
| [M+K]⁺ | 199.0367 |
Data sourced from PubChem predictions.[4]
Workflow for LC-MS Analysis:
Caption: Workflow for the LC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (Aliphatic) | 2950-2850 | Medium |
| C=O stretch (Ester) | ~1735 | Strong |
| C=O stretch (Carboxylic acid) | ~1710 | Strong |
| C-O stretch (Ester) | 1300-1000 | Strong |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[5][6]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
DSC: Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
Expected Thermal Events:
| Analysis | Event | Temperature Range (°C) |
| DSC | Melting (Endotherm) | To be determined |
| TGA | Decomposition (Mass Loss) | To be determined |
Logical Flow of Thermal Analysis:
Caption: Logical flow for the thermal analysis of MDMOA.
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and physical properties of this compound, which is crucial for its application in research and development.
References
- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for 1H NMR Spectrum Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, data presentation, and an interpretation of the expected 1H NMR spectrum.
Introduction
This compound is a dicarboxylic acid monomethyl ester. Its structure features a quaternary carbon with two methyl groups, a methylene group, a carboxylic acid, and a methyl ester. 1H NMR spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of this compound by providing information about the chemical environment of the hydrogen atoms. This application note outlines the expected 1H NMR spectral data and provides a standardized protocol for its acquisition and analysis.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to show four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |
| 2 | ~3.7 | Singlet | 3H | -OCH₃ |
| 3 | ~2.6 | Singlet | 2H | -CH₂- |
| 4 | ~1.3 | Singlet | 6H | -C(CH₃)₂ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet or may not be observed due to exchange with deuterated solvents.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Filtration (if necessary): If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[1]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. Typically, the residual proton signal of the deuterated solvent is used for referencing.
1H NMR Data Acquisition
The following are general parameters for acquiring a 1D 1H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.
Table 2: Typical 1H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Excites the protons for signal detection. |
| Spectral Width (SW) | ~15-20 ppm | Ensures all expected proton signals are within the acquisition window.[4] |
| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio.[5][6] |
| Acquisition Time (AQ) | 2-4 seconds | The duration of the free induction decay (FID) detection, affecting resolution.[5][6] |
| Relaxation Delay (D1) | 1-5 seconds | Time allowed for nuclear spins to return to equilibrium between scans.[5] |
| Receiver Gain (RG) | Automatically adjusted | Amplifies the detected signal. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Analysis
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons each signal represents.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR analysis.
Structure-Spectrum Correlation
This diagram shows the correlation between the chemical structure of this compound and its expected 1H NMR signals.
Caption: Structure and predicted 1H NMR signals.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Molecular Weight Confirmation of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using Mass Spectrometry
Abstract
This application note outlines a detailed protocol for the confirmation of the molecular weight of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using mass spectrometry. The theoretical molecular weight of this compound (C₇H₁₂O₄) is 160.17 g/mol .[1][2][3][4] This protocol describes two primary methods: Electrospray Ionization (ESI) for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are fundamental for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a carboxylic acid and ester-containing organic compound. Accurate mass determination is a critical step in the verification of its chemical identity. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, thereby enabling the confirmation of molecular weight and offering insights into molecular structure through fragmentation analysis. This document provides standard operating procedures for the analysis of this compound using both ESI-MS and GC-MS techniques.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |
| Molecular Weight | 160.17 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 160.0736 Da | [3] |
Experimental Protocols
Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the intact molecular ion.[5]
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) solution of methanol and water.
-
To enhance ionization, a small amount of a weak acid or base can be added. For negative ion mode, a trace of ammonium hydroxide can be used. For positive ion mode, formic acid is often added.
3.1.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
-
Ionization Mode: ESI can be performed in both positive and negative ion modes to observe different adducts and fragmentation patterns.[5]
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 6 L/min at 200 °C
-
Mass Range: m/z 50-500
3.1.3. Expected Results
In mass spectrometry, carboxylic acids can be detected in both positive and negative ion modes. In positive ion mode, common adducts include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the ammoniated molecule [M+NH₄]⁺.[6] In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.[7]
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 161.0814 |
| [M+Na]⁺ | 183.0633 |
| [M-H]⁻ | 159.0657 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, the polarity and low volatility of carboxylic acids often necessitate a derivatization step to convert them into more volatile and thermally stable esters.[8][9] Methylation is a common derivatization technique.[10][11]
3.2.1. Derivatization: Methylation
-
To approximately 1 mg of this compound, add 1 mL of a methylation reagent such as 2 M methanolic HCl.
-
Heat the mixture at 60-70 °C for 1-2 hours.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis, such as ethyl acetate.
3.2.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
3.2.3. Expected Results
After methylation, the analyte becomes this compound methyl ester. The expected molecular ion [M]⁺• will have an m/z corresponding to the methylated derivative.
| Derivative | Molecular Formula | Molecular Weight | Expected [M]⁺• m/z |
| Methyl Ester | C₈H₁₄O₄ | 174.19 | 174.0892 |
Data Visualization
Experimental Workflow
Caption: Workflow for molecular weight confirmation.
Conclusion
The protocols described in this application note provide robust methods for the molecular weight confirmation of this compound using both ESI-MS and GC-MS. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. High-resolution mass spectrometry is recommended for unambiguous molecular formula confirmation. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and experimental conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 5. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for purity analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
An Application Note and Protocol for the Purity Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid by High-Performance Liquid Chromatography
Introduction
This compound is a dicarboxylic acid mono-methyl ester with potential applications in organic synthesis and pharmaceutical development. As with any compound intended for research or commercial use, establishing its purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for determining the purity of non-volatile and semi-volatile organic compounds.
This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be straightforward and reproducible for use in research and quality control laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| XLogP | 0.5 | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 32980-26-0 | [1][2] |
Principle of the HPLC Method
The analytical method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed using a UV detector at a low wavelength, where the carboxyl and ester functional groups exhibit absorbance.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
The HPLC system should be equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector. The detailed chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Gradient Elution Program
The gradient elution program for the separation is detailed in Table 3.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
-
Mobile Phase B (0.1% Formic acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Mix well and make up to the mark with acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are provided in Table 4.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by area normalization. The percentage purity is calculated as follows:
Experimental Workflow
The overall experimental workflow for the purity analysis of this compound is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is suitable for the purity determination of this compound. The method is straightforward, utilizing standard reversed-phase chromatography principles and readily available reagents and equipment. This protocol provides a solid foundation for the quality control of this compound in a research or drug development setting. Method validation in accordance with relevant regulatory guidelines is recommended before implementation for routine use.
References
Application Notes and Protocols: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid as a Versatile Building Block for the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is a functionalized carboxylic acid that holds significant potential as a scaffold in medicinal chemistry. Its unique structure, featuring a quaternary dimethyl-substituted carbon, a carboxylic acid, and a methyl ester, provides a valuable starting point for the synthesis of diverse molecular architectures. This document outlines the application of this compound as a key building block in the synthesis of novel dihydropyrimidinone (DHPM) derivatives, a class of compounds with demonstrated therapeutic potential, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] Consequently, DPP-4 inhibitors have emerged as a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.
The Biginelli reaction, a one-pot multicomponent condensation, offers a straightforward and efficient method for the synthesis of DHPMs from a β-ketoester, an aldehyde, and urea or thiourea.[3][4][5] In this context, this compound can be envisioned as a precursor to a suitable β-ketoester for the generation of novel DHPMs with potential DPP-4 inhibitory activity.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 32980-26-0 |
| Appearance | Viscous oil that may slowly solidify |
| Solubility | Soluble in methanol and other polar organic solvents |
Hypothetical Synthesis of a Novel Dihydropyrimidinone (DHPM) Derivative
This section outlines a proposed synthetic route for a novel DHPM derivative using this compound. The synthesis involves a classic Biginelli condensation reaction.
Caption: Synthetic workflow for a novel DHPM derivative.
Experimental Protocol: Synthesis of a Hypothetical DHPM Derivative
This protocol is a representative example and may require optimization for specific aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), the selected aromatic aldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
-
Dry the purified product under vacuum.
Proposed Biological Target and Signaling Pathway
The synthesized DHPM derivatives are proposed to act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Structure-Activity Relationship (SAR) and Potential for DPP-4 Inhibition
The inhibitory potency of DHPM derivatives against DPP-4 is influenced by the nature of the substituents on the dihydropyrimidine ring. The gem-dimethyl group introduced from the this compound building block can provide steric bulk and influence the conformation of the molecule, potentially leading to favorable interactions within the active site of the DPP-4 enzyme. The aromatic substituent introduced from the aldehyde component is also critical for activity, with electron-withdrawing or -donating groups impacting potency.
Comparative Biological Activity Data
While the biological activity of the hypothetical DHPM derivative from this compound is yet to be determined, the following table provides IC₅₀ values for known DPP-4 inhibitors, including some with a dihydropyrimidinone core, to serve as a benchmark for potential efficacy.[6][7]
| Compound | Target | IC₅₀ (nM) |
| Sitagliptin | DPP-4 | 19 |
| Vildagliptin | DPP-4 | 62 |
| Saxagliptin | DPP-4 | 50 |
| Alogliptin | DPP-4 | <10 |
| Linagliptin | DPP-4 | 1 |
| Dihydropyrimidine Phthalimide Hybrid 10g | DPP-4 | 0.51 |
| Dihydropyrimidine Phthalimide Hybrid 10i | DPP-4 | 0.66 |
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds in drug discovery. The outlined application in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction highlights a practical approach to generating potential DPP-4 inhibitors for the treatment of type 2 diabetes. The provided protocols and conceptual framework serve as a valuable resource for researchers and scientists engaged in the development of new therapeutic agents. Further derivatization and biological evaluation of compounds synthesized from this building block are warranted to fully explore its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid in Materials Science: An Overview
Initial searches for the application of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid in materials science did not yield specific results. Publicly available information primarily details its role as a reagent or intermediate in organic synthesis, particularly for pharmaceutical development, rather than as a component in materials science.
While detailed application notes and experimental protocols for the use of this compound in materials science are not available in the current body of scientific literature, this section outlines its chemical properties and known synthetic applications, which may inform future research in materials development.
Chemical Properties and Data
This compound is a carboxylic acid derivative with the following properties:
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 32980-26-0 |
| Appearance | Not specified in available literature |
| Boiling Point | 256°C at 760 mmHg |
| Density | 1.126 g/cm³ |
The data presented is compiled from publicly available chemical databases.
Known Applications in Synthesis
Current literature and patents indicate that this compound is utilized in the synthesis of more complex molecules. For instance, it has been cited as a reactant in the preparation of imidazopyridazine derivatives, which are investigated as inhibitors of the PAR-2 signaling pathway. Another patent describes its use in the synthesis of LpxC inhibitors, which are being explored for their antibacterial properties.
These applications highlight the compound's utility as a building block in multi-step organic synthesis.
Hypothetical Workflow for Investigating Materials Science Applications
Given the absence of established protocols, a logical workflow for researchers interested in exploring the potential of this compound in materials science is proposed below. This workflow is a general guideline and would require significant adaptation for specific research questions.
Conclusion
Currently, there is a significant gap in the literature regarding the application of this compound in materials science. The compound is primarily documented as an intermediate in the synthesis of pharmacologically active molecules. The information provided here is intended to serve as a starting point for researchers who may wish to explore the potential of this molecule in the development of novel materials. Further research would be necessary to establish any practical applications, experimental protocols, and performance data in the field of materials science.
Application Notes and Protocols for Reactions Involving 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving carboxylic acids, with a focus on the experimental setup applicable to 4-methoxy-3,3-dimethyl-4-oxobutanoic acid. Given the compound's structure, which includes a sterically hindered carboxylic acid, special consideration is given to reaction conditions that can overcome potential challenges in reactivity.
Compound Information:
Safety and Handling:
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application Note 1: Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] Due to the steric hindrance around the carboxylic acid group in this compound, reaction times may be longer, or higher temperatures may be required to achieve good yields.
Experimental Protocol: Synthesis of a Methyl Ester
This protocol describes the synthesis of the methyl ester of this compound as a representative example.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data (Representative)
The following table provides representative data for Fischer esterification of sterically hindered carboxylic acids. Actual results for this compound may vary and require optimization.
| Reactant (Acid) | Alcohol | Catalyst (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,2-Dimethylpropanoic acid | Methanol | H₂SO₄ (0.1) | 12 | Reflux | 85-95 |
| 2,2-Dimethylbutanoic acid | Ethanol | H₂SO₄ (0.1) | 18 | Reflux | 80-90 |
| This compound | Methanol | H₂SO₄ (0.1) | 12-24 (Est.) | Reflux | (Est.) |
Note: "Est." denotes estimated values based on structurally similar compounds.
Experimental Workflow: Fischer Esterification```dot
Caption: Workflow for EDC/HOBt Amide Coupling.
References
Safe handling and storage procedures for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS No. 32980-26-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[1] |
Signal Word: Warning
GHS Pictograms:
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Follow manufacturer's specifications |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for handling large quantities or in case of insufficient ventilation. | OSHA 29 CFR 1910.134 or European Standard EN 149[2] |
Safe Handling Procedures
General Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid formation of dust and aerosols.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Weighing and Transfer:
-
Perform all weighing and transfer operations in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Close the container tightly after each use to prevent contamination and exposure.
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation |
| Temperature | Store at room temperature.[5] |
| Atmosphere | Store in a dry, well-ventilated place.[6] |
| Container | Keep container tightly closed.[6] |
| Incompatible Materials | Strong oxidizing agents. |
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 2. Avoid breathing dust. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it into a suitable container for disposal. Avoid generating dust.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the safe procedure for preparing a stock solution of this compound for in vitro experiments.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Prepare a clean, designated workspace.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully add the desired amount of this compound to the vessel using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound to a suitable volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol) and swirl gently to dissolve the compound.
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the appropriate conditions as determined by the stability of the compound in the chosen solvent.
-
Diagrams
Caption: General workflow for safely handling chemical compounds.
Caption: Decision tree for the proper storage of the compound.
References
- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. chemscene.com [chemscene.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the selective mono-esterification of 2,2-dimethylsuccinic anhydride with methanol. This reaction involves the ring-opening of the anhydride by methanol to form the desired mono-ester.
Q2: What is the primary side product in this synthesis, and how can its formation be minimized?
A2: The primary side product is the diester, dimethyl 2,2-dimethylsuccinate. Its formation can be minimized by controlling the reaction stoichiometry (avoiding a large excess of methanol), reaction time, and temperature. Using a 1:1 to 1:1.2 molar ratio of 2,2-dimethylsuccinic anhydride to methanol is recommended.
Q3: Are there any recommended catalysts to improve the reaction rate and selectivity?
A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, acidic catalysts can be employed to enhance the rate of esterification. Options include solid acid catalysts like acidic ion-exchange resins or a catalytic amount of a mineral acid (e.g., sulfuric acid). However, careful control of reaction time is crucial when using catalysts to prevent the formation of the diester.
Q4: What are the key safety precautions to consider during this synthesis?
A4: 2,2-Dimethylsuccinic anhydride is a skin and eye irritant. Methanol is flammable and toxic. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of dimethyl 2,2-dimethylsuccinate (diester) as a major byproduct. 3. Loss of product during workup and purification. | 1. Increase reaction time or temperature. Consider using a catalyst (e.g., a catalytic amount of H₂SO₄). Monitor the reaction progress using TLC or GC. 2. Use a molar ratio of 2,2-dimethylsuccinic anhydride to methanol closer to 1:1. Avoid prolonged reaction times. 3. Ensure complete extraction of the product from the aqueous phase. Use an appropriate solvent for extraction (e.g., ethyl acetate, dichloromethane). Optimize purification conditions (e.g., column chromatography solvent system). |
| Presence of Unreacted 2,2-dimethylsuccinic Anhydride | 1. Insufficient reaction time or temperature. 2. Poor quality of methanol (contains water). | 1. Extend the reaction time or increase the reflux temperature. 2. Use anhydrous methanol to prevent hydrolysis of the anhydride back to 2,2-dimethylsuccinic acid. |
| Significant Formation of Dimethyl 2,2-dimethylsuccinate | 1. Large excess of methanol used. 2. Prolonged reaction time, especially with a catalyst. 3. High reaction temperature. | 1. Reduce the amount of methanol to a near-stoichiometric quantity (e.g., 1.1 equivalents). 2. Monitor the reaction closely and stop it once the mono-ester is the major product. 3. Conduct the reaction at a lower temperature for a longer duration. |
| Difficulty in Isolating the Pure Product | 1. Incomplete separation from the diester byproduct. 2. Formation of an emulsion during aqueous workup. | 1. Utilize column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the more polar mono-ester from the less polar diester. 2. Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the mono-esterification of succinic anhydrides and is expected to provide a high yield of the desired product.
Materials:
-
2,2-Dimethylsuccinic anhydride
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in anhydrous methanol (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting anhydride), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material or diacid.
-
To isolate the product, acidify the combined aqueous layers to a pH of approximately 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Note: For a potentially faster reaction, a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) can be added to the methanol before the addition of the anhydride. However, this may increase the risk of diester formation, so careful monitoring is advised.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the selective mono-esterification of 2,2-dimethylsuccinic acid or its anhydride using methanol. This reaction is typically catalyzed by an acid, and careful control of reaction conditions is crucial to favor the formation of the desired mono-ester over the di-ester.
Q2: What are the primary side products I should expect?
A2: The major side product is the diester, dimethyl 2,2-dimethylsuccinate, formed by the esterification of both carboxylic acid groups. Unreacted 2,2-dimethylsuccinic acid is also a common impurity.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the mono-ester and di-ester products.
Q4: What are the recommended purification methods for the final product?
A4: Purification can typically be achieved through column chromatography on silica gel, recrystallization, or distillation under reduced pressure. The choice of method will depend on the scale of the reaction and the physical properties of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired mono-ester | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Ensure the catalyst is active and used in the appropriate amount. |
| Formation of a high percentage of the di-ester. | - Reduce the molar equivalent of methanol.- Shorten the reaction time.- Lower the reaction temperature. | |
| High percentage of di-ester formation | Excess methanol. | Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.2 equivalents) of methanol. |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the formation of the mono-ester is maximized. | |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Presence of unreacted 2,2-dimethylsuccinic acid | Insufficient amount of methanol or catalyst. | Ensure the correct stoichiometry of reagents and an adequate amount of catalyst. |
| Short reaction time. | Extend the reaction duration while monitoring for the formation of the di-ester. | |
| Difficulty in separating the mono-ester from the di-ester | Similar polarities of the two esters. | - Optimize column chromatography conditions (e.g., solvent system, gradient).- Attempt fractional distillation under high vacuum if the boiling points are sufficiently different. |
| Product decomposition during purification | High temperatures during distillation. | Use a lower distillation temperature under a higher vacuum. |
| Acidic or basic impurities causing degradation. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before purification. |
Experimental Protocols
Selective Mono-methylation of 2,2-Dimethylsuccinic Acid
Materials:
-
2,2-Dimethylsuccinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvents for column chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylsuccinic acid in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the desired conversion to the mono-ester is achieved, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired mono-ester and the di-ester side product.
Technical Support Center: Purification of Crude 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,2-dimethylsuccinic anhydride and methanol, the diester byproduct (dimethyl 2,2-dimethylsuccinate), and residual solvents used in the synthesis. Other potential impurities are side-products from incomplete reactions or degradation.
Q2: What are the primary purification techniques for this compound?
A2: The primary purification techniques for this compound, a mono-ester of a dicarboxylic acid, are crystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I remove the unreacted dicarboxylic acid?
A3: Unreacted 2,2-dimethylsuccinic acid can be removed by an aqueous extraction. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the dicarboxylic acid will be deprotonated and move to the aqueous layer, while the desired mono-ester remains in the organic layer. Subsequent acidification of the aqueous layer would precipitate the dicarboxylic acid if recovery is needed.[1]
Q4: Is it possible to purify this compound by distillation?
A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.[2][3] Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent decomposition.[2][4]
Troubleshooting Guides
Crystallization
Crystallization is a common and effective technique for purifying solid organic compounds.[5][6]
Problem 1: The compound does not crystallize from the solution.
-
Possible Cause: The solution may be too dilute (too much solvent was added).
-
Possible Cause: The solution is supersaturated but nucleation has not occurred.
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to rapid cooling or high impurity levels.[7]
Problem 3: The resulting crystals are colored or appear impure.
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Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
-
-
Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice.
-
Solution: Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly to form purer crystals.[7]
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10] For a polar compound like a carboxylic acid, specific considerations are necessary.
Problem 1: The compound does not move from the origin on the TLC plate or the top of the column.
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Possible Cause: The eluent is not polar enough to move the acidic compound.
-
Solution: Increase the polarity of the eluent. For silica gel chromatography, adding a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the eluent system can help to elute the carboxylic acid.[11]
-
Problem 2: The compound streaks on the TLC plate or gives very broad peaks during column chromatography.
-
Possible Cause: The carboxylic acid is interacting strongly and irreversibly with the stationary phase (e.g., silica gel).
-
Solution: Add a small amount of a competitive acid, like acetic acid (e.g., 0.1-1%), to the eluent.[11] This will protonate the silanol groups on the silica and reduce the strong interaction with your compound, resulting in better peak shapes.
-
Problem 3: The separation of the desired mono-ester from the diester is poor.
-
Possible Cause: The polarity difference between the mono-ester and the diester is not sufficient for separation with the chosen eluent.
-
Solution 1: Optimize the eluent system by testing different solvent mixtures with varying polarities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
-
Solution 2: Consider using a different stationary phase. If using normal phase (silica), reverse-phase chromatography (e.g., C18) might provide a different selectivity.[12][13]
-
Vacuum Distillation
Vacuum distillation is used for the purification of high-boiling point liquids that would decompose at their atmospheric boiling point.[2][3][4]
Problem 1: The compound is not distilling at the expected temperature and pressure.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with vacuum grease. Check the vacuum pump for proper function.[14]
-
-
Possible Cause: The thermometer is not placed correctly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Problem 2: The liquid is bumping violently.
-
Possible Cause: Inadequate boiling regulation. Boiling chips are not effective under vacuum.
-
Solution: Use a magnetic stirrer and a stir bar to ensure smooth boiling.[14] Alternatively, a fine capillary tube can be inserted to introduce a steady stream of air or nitrogen bubbles.
-
Problem 3: The compound decomposes during distillation.
-
Possible Cause: The temperature of the heating bath is too high.
-
Solution: The heating bath temperature should be kept as low as possible, typically 20-30°C higher than the boiling point of the liquid at the given pressure.[4]
-
-
Possible Cause: The residence time at high temperature is too long.
-
Solution: Use a short-path distillation apparatus to minimize the distance the vapor has to travel.[14]
-
Experimental Protocols
General Acid-Base Extraction Workflow
This workflow is designed to separate the acidic target compound from neutral and basic impurities.
Caption: Acid-Base Extraction Workflow.
General Crystallization Protocol
The following table outlines a general protocol for the crystallization of this compound. The choice of solvent will need to be determined experimentally. Good starting points for carboxylic acids include water, ethanol, or mixtures of a soluble solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes).[9]
| Step | Procedure | Observations/Notes |
| 1. Solvent Selection | Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. | Look for a significant difference in solubility with temperature. |
| 2. Dissolution | Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. | Add the solvent in small portions and allow the solution to come to a boil between additions. |
| 3. Hot Filtration (Optional) | If there are insoluble impurities, perform a hot gravity filtration to remove them. | This step should be done quickly to prevent premature crystallization. |
| 4. Cooling | Allow the hot, clear solution to cool slowly to room temperature. | Slow cooling generally leads to larger, purer crystals.[7] |
| 5. Further Cooling | Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. | This will decrease the solubility of the compound further. |
| 6. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. | --- |
| 7. Washing | Wash the crystals with a small amount of cold solvent to remove any adhering impurities. | The solvent should be cold to minimize dissolving the product. |
| 8. Drying | Dry the crystals, for example, in a vacuum oven at a temperature below the compound's melting point. | --- |
General Column Chromatography Setup
The following diagram illustrates a typical setup for column chromatography.
Caption: Column Chromatography Setup.
Typical Parameters for Column Chromatography of a Carboxylic Acid:
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A small amount of acetic acid (0.1-1%) may be added to improve peak shape.[11] |
| Sample Loading | The crude product should be dissolved in a minimum amount of the eluent or a slightly more polar solvent and loaded carefully onto the top of the column.[15] |
| Elution | The eluent is passed through the column, and fractions are collected. The composition of the fractions is monitored by Thin Layer Chromatography (TLC). |
| Product Isolation | Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation. |
General Vacuum Distillation Protocol
| Step | Procedure | Key Considerations |
| 1. Setup | Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed. | A short-path distillation head is recommended for high-boiling liquids.[14] |
| 2. Sample Addition | Add the crude liquid and a magnetic stir bar to the distillation flask. | Do not fill the flask more than two-thirds full. |
| 3. Evacuation | Start the vacuum pump and allow the pressure in the system to stabilize. | Ensure a steady stir rate before applying the vacuum to prevent bumping.[14] |
| 4. Heating | Gradually heat the distillation flask using a heating mantle. | The heating rate should be controlled to achieve a distillation rate of 1-2 drops per second. |
| 5. Collection | Collect the fraction that distills at a constant temperature and pressure. | It is advisable to collect a forerun, the main fraction, and a tail fraction in separate receiving flasks. |
| 6. Shutdown | After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure. | Do not vent the system while it is still hot. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. buschvacuum.com [buschvacuum.com]
- 4. How To [chem.rochester.edu]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. waters.com [waters.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low reactivity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenge arises from steric hindrance due to the gem-dimethyl group adjacent to the carboxylic acid and methyl ester functionalities. This steric bulk can significantly slow down reaction rates for both nucleophilic attack at the carboxylic acid carbonyl and the ester carbonyl. Reactions that typically proceed under standard conditions may require more forcing conditions or specialized reagents to achieve good yields.
Q2: I am having trouble with the esterification of the carboxylic acid group. What are some common causes and solutions?
A2: Low yields in esterification are often due to the steric hindrance mentioned above, especially when using bulky alcohols. Standard Fischer esterification conditions (acid catalyst in the corresponding alcohol) may be very slow.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Use a More Reactive Electrophile: Consider converting the carboxylic acid to a more reactive species like an acyl chloride or using a coupling agent.
-
Choose a Less Hindered Alcohol: If the experimental design allows, using a smaller, less sterically demanding alcohol will increase the reaction rate.
-
Employ a Dehydrating Agent: To drive the equilibrium towards the product in Fischer esterification, use a Dean-Stark apparatus to remove water.
Q3: My amide coupling reaction is giving low yields. How can I improve it?
A3: Similar to esterification, amide bond formation can be sluggish. The nucleophilicity of the amine is a critical factor.
Troubleshooting Steps:
-
Select an Appropriate Coupling Reagent: For sterically hindered acids, stronger coupling reagents may be necessary. Consider using HATU, HBTU, or TCFH with catalytic Oxyma.
-
Optimize the Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred. The amount of base can also be critical and may require optimization.
-
Increase Reagent Equivalents: Using a slight excess of the amine and coupling reagent can sometimes improve yields.
-
Reaction Temperature: While many couplings are run at room temperature, gentle heating may be required. However, be mindful of potential side reactions and epimerization if chiral centers are present.
Q4: I am trying to selectively hydrolyze the methyl ester without affecting other functional groups in my molecule. What conditions are recommended?
A4: Selective hydrolysis of the methyl ester can be challenging. Standard strong basic (e.g., NaOH in methanol/water) or acidic conditions may lead to hydrolysis of other sensitive functional groups or side reactions.
Recommended Mild Conditions:
-
Enzymatic Hydrolysis: Lipases can offer high selectivity for ester hydrolysis under mild pH and temperature conditions.
-
Mild Basic Hydrolysis: Using a weaker base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be effective.
-
Non-aqueous Hydrolysis: A solution of sodium hydroxide in a mixture of methanol and a non-polar aprotic solvent like dichloromethane can facilitate hydrolysis under mild, non-aqueous conditions.[1][2]
Troubleshooting Guides
Low Yield in Esterification of the Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Insufficiently reactive conditions for the sterically hindered acid. | 1. Switch from Fischer esterification to a method involving activation of the carboxylic acid (e.g., formation of the acyl chloride followed by addition of the alcohol). 2. Use a powerful coupling reagent like DCC with DMAP, although purification from the urea byproduct can be difficult. |
| Reaction stalls at ~50% conversion | Equilibrium has been reached in Fischer esterification. | 1. Use the alcohol as the solvent to drive the equilibrium. 2. Employ a Dean-Stark apparatus or add molecular sieves to remove the water byproduct. |
| Formation of side products | High temperatures leading to decomposition or side reactions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use milder activation methods. |
Incomplete Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain unreacted | Low nucleophilicity of the amine combined with steric hindrance of the acid. | 1. Use a more potent coupling reagent such as HATU or COMU. 2. Increase the reaction temperature cautiously (e.g., to 40-50 °C). |
| Formation of an anhydride of the starting acid | The activated carboxylic acid reacts with another molecule of the acid before the amine. | 1. Add the amine to the reaction mixture before or together with the coupling reagent. 2. Use a slight excess of the amine. |
| Epimerization of an adjacent chiral center | The base and/or temperature are too harsh. | 1. Use a milder base like N-methylmorpholine (NMM) instead of DIPEA. 2. Run the reaction at a lower temperature (0 °C to room temperature). |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Hindered Amine
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mild Hydrolysis of the Methyl Ester
-
Dissolve the this compound derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH·H₂O, 1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, carefully acidify the mixture to pH ~3 with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for low esterification yield.
Caption: General experimental workflow for amide coupling.
References
Optimizing reaction conditions for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of reaction conditions for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the selective mono-esterification of 2,2-dimethylsuccinic anhydride through ring-opening with methanol. This reaction is typically high-yielding and proceeds under relatively mild conditions.
Q2: Do I need a catalyst for the reaction between 2,2-dimethylsuccinic anhydride and methanol?
A2: While the reaction can proceed without a catalyst, especially at reflux temperatures, the use of an acid catalyst such as sulfuric acid (H₂SO₄) or a solid acid catalyst like an acidic ion-exchange resin can significantly increase the reaction rate.[1] For sterically hindered anhydrides, a catalyst can be beneficial to achieve reasonable reaction times at lower temperatures.
Q3: What are the main side products to look out for?
A3: The primary potential side product is the diester, dimethyl 2,2-dimethylsuccinate, formed by the further esterification of the desired product. Unreacted 2,2-dimethylsuccinic anhydride may also be present if the reaction does not go to completion. Hydrolysis of the anhydride to 2,2-dimethylsuccinic acid can occur if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, you can observe the disappearance of the starting anhydride and the formation of the mono-ester product.
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved by removing excess methanol under reduced pressure, followed by crystallization of the crude product from a suitable solvent system, such as a mixture of toluene and hexanes.[2] Alternatively, an aqueous workup with sodium bicarbonate can be used to separate the acidic product from any non-acidic impurities like the diester.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Steric hindrance from the gem-dimethyl group slowing the reaction. 3. Inactive or insufficient catalyst. | 1. Increase the reaction time or temperature. Refluxing for several hours is often effective. 2. Consider adding a catalytic amount of a strong acid like H₂SO₄ or using a solid acid catalyst to accelerate the reaction. 3. If using a catalyst, ensure it is fresh and added in the appropriate amount. |
| Formation of Diester | 1. Prolonged reaction time at high temperatures. 2. Use of a large excess of methanol. 3. Presence of a highly active esterification catalyst. | 1. Monitor the reaction closely and stop it once the anhydride is consumed to prevent further esterification. 2. Use a smaller excess of methanol (e.g., 1.2-2.0 equivalents). 3. Reduce the amount of catalyst or opt for a milder catalyst. |
| Presence of Dicarboxylic Acid | Contamination of reagents or glassware with water, leading to hydrolysis of the anhydride. | 1. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
| Difficulty in Product Isolation/Crystallization | 1. The product may be an oil at room temperature if impure. 2. Inappropriate crystallization solvent. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Experiment with different solvent systems for crystallization, such as diethyl ether/hexane or ethyl acetate/heptane. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the mono-esterification of succinic anhydrides.
Materials:
-
2,2-Dimethylsuccinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylsuccinic anhydride (1.0 eq).
-
Add anhydrous methanol (1.5-2.0 eq).
-
Heat the mixture to reflux with stirring. The solid anhydride should dissolve as the reaction progresses.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC or GC until the starting anhydride is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization from an appropriate solvent system (e.g., toluene/hexanes) or by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-esterification of Succinic Anhydrides
| Anhydride | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Succinic anhydride | Methanol | None | Reflux | 1 | 95-96 | [4] |
| Succinic anhydride | Methanol | H₂SO₄ | 30-65 | Variable | N/A | [1] |
| Itaconic anhydride | Methanol | Acetyl chloride | Reflux | 2.5 | N/A | [2] |
| 2,2-Dimethylsuccinic anhydride | Methanol | None (proposed) | Reflux | 1-3 | High (expected) | (This Guide) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 2. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction [ideas.repec.org]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
Stability issues of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound in solution is the hydrolysis of its methyl ester group. This reaction, catalyzed by acid or base, leads to the formation of 3,3-dimethylsuccinic acid and methanol.[1][2][3] The rate of hydrolysis is influenced by pH, temperature, and the presence of certain catalysts.
Q2: What is the most likely degradation pathway for this molecule?
A2: The molecule contains both a carboxylic acid and a methyl ester functional group. The ester is susceptible to hydrolysis, which is the primary degradation pathway. This reaction involves the cleavage of the ester bond by water, resulting in the corresponding carboxylic acid and methanol.[2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the ester group is highly pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis.[2][3] Generally, ester hydrolysis is slowest in a slightly acidic to neutral pH range. Under strongly acidic or basic conditions, the degradation rate increases significantly.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or frozen). It is also advisable to maintain the pH of the solution in a range where the ester is most stable, which typically is slightly acidic. Minimizing exposure to moisture is also crucial.[1]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[4][5]
Troubleshooting Guides
This section provides guidance on common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid loss of parent compound in solution.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of the solution. If it is strongly acidic or basic, adjust it to a more neutral range (e.g., pH 4-6) using a suitable buffer, if compatible with your experimental setup.
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Ensure that the solution is stored at the recommended low temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Presence of catalytic impurities.
Issue 2: Appearance of an unexpected peak in the chromatogram.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: The new peak is likely the hydrolysis product, 3,3-dimethylsuccinic acid. To confirm, you can perform a forced degradation study (see Experimental Protocols) under acidic or basic conditions and compare the chromatogram of the stressed sample with your experimental sample.
-
Issue 3: Inconsistent analytical results.
-
Possible Cause 1: Ongoing degradation during the analytical run.
-
Troubleshooting Step: Ensure that the mobile phase used for HPLC analysis does not promote degradation. Keep the autosampler temperature low to minimize degradation of samples waiting for injection.
-
-
Possible Cause 2: Issues with the analytical method.
-
Troubleshooting Step: Verify the suitability of your analytical method. Ensure it is a stability-indicating method capable of separating the parent compound from all potential degradation products.[5]
-
Data Presentation
Table 1: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.15 | 4.6 |
| 4.0 | 0.02 | 34.7 |
| 6.0 | 0.01 | 69.3 |
| 8.0 | 0.10 | 6.9 |
| 10.0 | 1.20 | 0.6 |
Disclaimer: These are hypothetical data for illustrative purposes and may not represent the actual degradation kinetics.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Objective: To investigate the stability of this compound to acid and base-mediated hydrolysis.
-
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
Suitable buffer (e.g., phosphate or acetate buffer)
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or water).
-
For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with water.
-
Incubate all samples at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: HPLC with a C18 column and a UV detector.
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound.
-
-
Procedure:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and any degradation product peaks.
-
Validate the final method for specificity, linearity, accuracy, and precision as per relevant guidelines.
-
Visualizations
Caption: Decomposition pathway of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Purification of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: this compound is typically synthesized by the methanolysis of 2,2-dimethylsuccinic anhydride. The most common impurities include:
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Unreacted Starting Material: 2,2-dimethylsuccinic anhydride.
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Diester Byproduct: Dimethyl 2,2-dimethylsuccinate.
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Dicarboxylic Acid: 2,2-dimethylsuccinic acid, formed from the reaction of the anhydride with trace water.
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Residual Catalyst: If an acid or base catalyst is used in the esterification.
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Solvents: Residual solvents from the reaction and workup.
Q2: What is a quick method to remove the unreacted dicarboxylic acid impurity?
A2: A simple and effective method is a liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate solution. The acidic this compound and any residual 2,2-dimethylsuccinic acid will be deprotonated to their carboxylate salts and dissolve in the aqueous layer. The neutral diester byproduct will remain in the organic layer. After separating the layers, the aqueous layer can be re-acidified to precipitate the purified product.[1]
Q3: How can I separate the desired monoester from the diester byproduct?
A3: Separation of the monoester from the diester can be challenging due to their similar structures. The most effective methods are:
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Liquid-Liquid Extraction: As mentioned in Q2, the acidic nature of the monoester allows for its separation from the neutral diester using a basic wash.[1]
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Column Chromatography: Silica gel or reversed-phase column chromatography can effectively separate the monoester and diester based on their polarity differences.
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Crystallization: If the monoester is a solid, recrystallization from a suitable solvent system can be used to isolate it from the more soluble diester.
Q4: My purified product still shows a broad peak in the NMR spectrum. What could be the cause?
A4: A broad peak in the 1H NMR spectrum, particularly in the region of the carboxylic acid proton, can be due to several factors:
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Residual Water: Trace amounts of water can lead to proton exchange with the carboxylic acid proton, causing peak broadening.
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Hydrogen Bonding: Intermolecular hydrogen bonding between carboxylic acid molecules can also result in a broad peak. This effect is often concentration and solvent-dependent.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
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Slow Conformational Exchange: While less common for this molecule, slow rotation around certain bonds on the NMR timescale can lead to broadened peaks.
Q5: What is a potential application of this compound in drug development?
A5: Dicarboxylic acid monoesters are valuable intermediates in the synthesis of various biologically active molecules. They can be used as building blocks for creating more complex molecules with potential therapeutic applications. For instance, some dicarboxylic acid monoesters have shown cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents.[2] The carboxylic acid moiety is a common feature in many drugs, and its monoester derivatives can be used to modify properties like solubility and bioavailability.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | During liquid-liquid extraction, ensure thorough mixing of the organic and aqueous phases to maximize the transfer of the carboxylate salt into the aqueous layer. Perform multiple extractions with fresh aqueous base for better recovery. |
| Product Loss During Recrystallization | Optimize the recrystallization solvent system. If the product is too soluble, you will have low recovery. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Adsorption on Silica Gel | If using column chromatography, the acidic nature of the product can lead to strong adsorption on the silica gel, resulting in poor recovery. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina or reversed-phase silica. |
| Precipitation Issues | When re-acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently low (pH 1-2) for complete protonation and precipitation. Cooling the solution can also improve the yield of the precipitate. |
Issue 2: Presence of Diester Impurity in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | A single basic wash may not be sufficient to remove all of the monoester from the organic layer containing the diester. Perform multiple extractions and check the organic layer by TLC or HPLC for the presence of the monoester before proceeding. |
| Co-elution in Chromatography | If the monoester and diester have very similar Rf values, they may co-elute during column chromatography. Optimize the mobile phase by using a solvent system with a different polarity or by using a gradient elution. A longer column or a stationary phase with a different selectivity may also be required. |
| Co-crystallization | The diester may co-crystallize with the monoester. Try a different recrystallization solvent or a multi-step crystallization process to improve purity. |
Quantitative Data on Purification Methods
The following table summarizes typical recovery and purity data for the purification of dicarboxylic acid monoesters based on literature for analogous compounds. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Recovery Rate (%) | Typical Purity (%) | References |
| Liquid-Liquid Extraction | 60 - 90 | > 95 | [1] |
| Column Chromatography | 50 - 85 | > 98 | |
| Crystallization | 40 - 70 | > 99 | [3] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to separate this compound from the neutral diester byproduct, dimethyl 2,2-dimethylsuccinate.
Materials:
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Crude reaction mixture containing the monoester and diester.
-
Diethyl ether (or another suitable organic solvent).
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Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
1 M Hydrochloric acid (HCl).
-
Saturated aqueous sodium chloride (NaCl) solution (brine).
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO3 solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate. The top layer is the organic phase containing the diester, and the bottom layer is the aqueous phase containing the sodium salt of the monoester.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times to ensure complete removal of the monoester.
-
Combine all aqueous extracts.
-
Wash the combined aqueous extracts with a small amount of diethyl ether to remove any residual diester.
-
Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~1-2. The monoester should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The original organic layer can be washed with brine, dried over anhydrous MgSO4, filtered, and the solvent evaporated to isolate the diester byproduct if desired.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the monoester from the diester and other non-polar impurities.
Materials:
-
Crude product.
-
Silica gel (230-400 mesh).
-
Hexanes and Ethyl Acetate (or other suitable solvent system).
-
Glass column for chromatography.
-
Collection tubes.
-
TLC plates and developing chamber.
Procedure:
-
Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired monoester should have an Rf value of ~0.3-0.4.
-
Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure monoester.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification and quality control of this compound.
References
- 1. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 2. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5241104A - Mono ester of dicarboxylic acid and process thereof - Google Patents [patents.google.com]
Preventing degradation of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid during experimental procedures. The primary degradation pathway for this molecule is the hydrolysis of its methyl ester group.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of 2,2-dimethylsuccinic acid and methanol. The gem-dimethyl group adjacent to the ester provides some steric hindrance, which can slow this process compared to unhindered esters.
Q2: How can I detect degradation of my compound?
A2: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate the parent compound from its degradation products. The appearance of a new peak corresponding to 2,2-dimethylsuccinic acid and a decrease in the peak area of the parent compound would indicate degradation. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of the carboxylic acid and methanol.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation during storage, the compound should be kept in a tightly sealed container in a cool, dry place. Storage at low temperatures (e.g., 2-8 °C) is recommended to reduce the rate of potential hydrolysis. The storage atmosphere should be inert (e.g., under nitrogen or argon) to prevent any potential oxidative degradation, although hydrolysis is the more common concern.
Q4: Can I use aqueous buffers in my experiments with this compound?
A4: While aqueous buffers are often necessary, their use increases the risk of hydrolysis. If aqueous buffers are required, they should be freshly prepared and degassed to remove dissolved oxygen. It is advisable to work at a slightly acidic pH (around 4-6) to minimize both acid- and base-catalyzed hydrolysis. The duration of the experiment in the aqueous buffer should be kept as short as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time in storage. | Hydrolysis due to moisture in the storage container or atmosphere. | Store the compound in a desiccator over a drying agent. Ensure the container is tightly sealed with an inert gas headspace. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF). Minimize the time the compound is in aqueous assay buffer. Run a time-course experiment to assess stability in the assay medium. |
| Appearance of an unexpected peak in HPLC analysis. | Hydrolysis of the ester to the corresponding carboxylic acid. | Confirm the identity of the new peak by running a standard of the potential degradation product (2,2-dimethylsuccinic acid) if available, or by LC-MS analysis. |
| Low yield after a reaction or purification step. | Degradation during the workup or purification process. | Avoid prolonged exposure to acidic or basic conditions during extraction and chromatography. Use anhydrous solvents and reagents. |
Illustrative Stability Data
The following table provides illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific experimental data in the public domain. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Temperature (°C) | pH | Time (hours) | Degradation (%) |
| Aqueous Buffer | 25 | 2.0 | 24 | 15 |
| Aqueous Buffer | 25 | 5.0 | 24 | 2 |
| Aqueous Buffer | 25 | 7.4 | 24 | 5 |
| Aqueous Buffer | 25 | 9.0 | 24 | 20 |
| 50% Acetonitrile/Water | 25 | 7.4 | 24 | <1 |
| Solid State | 40 | N/A | 72 | <0.5 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the compound in a clean, dry vial.
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Add anhydrous, research-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the desired concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for an In Vitro Assay
-
Prepare all aqueous buffers and assay media immediately before use.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the pre-warmed assay medium.
-
Immediately add the compound solution to the assay plate or reaction vessel.
-
Incubate for the minimum time required for the assay.
-
At the end of the incubation, process the samples for analysis without delay.
Visual Guides
Caption: Degradation pathway of this compound.
Caption: Recommended experimental workflow to minimize degradation.
Technical Support Center: Catalyst Selection for Reactions with 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. The sterically hindered nature of this molecule, due to the gem-dimethyl group adjacent to the carboxylic acid, often presents unique challenges in achieving efficient chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in catalyzing reactions with this compound?
A1: The main challenge arises from the steric hindrance created by the two methyl groups on the carbon atom alpha to the carboxylic acid. This steric bulk can impede the approach of reactants and catalysts to the carboxylic acid group, slowing down reaction rates and often requiring more forcing conditions or specialized catalysts to achieve high yields.
Q2: Which catalytic reactions are commonly performed on this compound?
A2: Common reactions include:
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Esterification: Formation of an ester from the carboxylic acid group.
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Amide Bond Formation: Coupling of the carboxylic acid with an amine.
-
Reduction: Selective reduction of the carboxylic acid to an alcohol.
Q3: Are there any general considerations for catalyst selection for this substrate?
A3: Yes. Due to the steric hindrance, catalysts that are less sensitive to bulky substrates are preferred. For reactions like amide coupling, activating agents that form highly reactive intermediates can be effective. It is also crucial to consider potential side reactions, such as racemization if chiral centers are present, and to select catalysts and conditions that minimize these.
Troubleshooting Guides
Esterification Reactions
Issue: Low or no conversion to the desired ester.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Steric Hindrance | The bulky gem-dimethyl group is likely hindering the approach of the alcohol. | * Catalyst Choice: Switch to a more effective catalyst for hindered acids. Lewis acids like tin(II) chloride, tin(IV) chloride, or tetrabutyl titanate can be effective.[1] For Fischer esterification, using a large excess of the alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) with prolonged reaction times and heat can help drive the equilibrium.[2][3] The use of a Dean-Stark trap to remove water is also highly recommended to push the reaction forward.[4] * Activating Agents: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the alcohol.[2] |
| Catalyst Deactivation | The carboxylic acid or impurities may be poisoning the catalyst. | * Purification: Ensure the starting material and solvent are pure and dry. * Catalyst Loading: A higher catalyst loading might be necessary, but be mindful of potential side reactions. |
| Reversible Reaction | The Fischer esterification is an equilibrium process.[4] | * Le Chatelier's Principle: Use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms using a Dean-Stark apparatus or molecular sieves.[4][5] |
Issue: Side reactions, such as dehydration of the alcohol.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Harsh Reaction Conditions | High temperatures and strong acid catalysts can lead to side reactions. | * Milder Catalyst: Explore milder catalysts if possible, although this may require longer reaction times for a hindered substrate. * Temperature Control: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side products. |
Amide Bond Formation
Issue: Inefficient amide coupling.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Steric Hindrance | Both the carboxylic acid and potentially the amine can be sterically demanding. | * Coupling Reagents: Standard coupling reagents may be ineffective. Utilize reagents known to be effective for hindered substrates. A protocol involving the in situ formation of an acyl fluoride has shown success with sterically hindered acids and amines.[6][7][8] * EDC/DMAP: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt) can be an effective method for coupling electron-deficient amines and functionalized carboxylic acids.[9] |
| Low Reactivity of Amine | Electron-deficient amines can be poor nucleophiles. | * Activation: The formation of a highly reactive intermediate from the carboxylic acid is crucial. Acyl fluorides are particularly reactive towards amines.[6][7][8] * Reaction Conditions: Elevated temperatures may be required to facilitate the reaction with less reactive amines.[6][7][8] |
Reduction Reactions
Issue: Non-selective reduction or no reaction.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Ester Group | The methyl ester group can also be reduced by strong reducing agents. | * Chemoselective Reagents: Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are known to selectively reduce carboxylic acids in the presence of esters.[10] * Catalytic Systems: A system using ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) has been shown to selectively reduce carboxylic acids over esters at room temperature.[11] |
| Catalyst Inactivity | Carboxylic acids can be challenging to reduce via catalytic hydrogenation. | * Catalyst Choice: While direct catalytic hydrogenation of carboxylic acids is difficult, certain specialized catalysts can be employed.[12] However, reduction with hydrides is often more practical on a lab scale. |
Data Presentation
Table 1: Catalyst Systems for Esterification of Sterically Hindered Carboxylic Acids
| Catalyst/Reagent | Alcohol | Conditions | Yield | Reference |
| H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Moderate to Good (Equilibrium) | [2][3] |
| Tin(II) chloride, Tin(IV) chloride, Tetrabutyl titanate | Polyol | 80°C to decomposition point | Not specified | [1] |
| Silver Cyanide | Alcohol | (from acyl chloride) | Good for hindered esters | [2] |
Table 2: Catalyst/Reagent Systems for Amide Bond Formation with Sterically Hindered Carboxylic Acids
| Coupling Reagent | Amine | Conditions | Yield | Reference |
| Acyl Fluoride (in situ) | Hindered or electron-deficient amines | Elevated Temperature | Good to Excellent | [6][7][8] |
| EDC / DMAP / HOBt (cat.) | Electron-deficient amines | 23 °C | Good to Excellent | [9] |
| Grignard Reagents | (from isocyanates) | 0 °C to RT | High | [13] |
Table 3: Catalyst Systems for Selective Reduction of Carboxylic Acids
| Reagent/Catalyst | Conditions | Selectivity | Yield | Reference |
| BH₃·THF or BH₃·SMe₂ | THF | Reduces carboxylic acids in the presence of esters | Good | [10] |
| NH₃BH₃ / TiCl₄ (catalytic) | Room Temperature | Reduces carboxylic acids in the presence of esters and nitriles | Good to Excellent | [11] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol in large excess (e.g., 10-20 equivalents). The alcohol can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach equilibrium.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Protocol 2: Amide Coupling using EDC/DMAP
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (1.2 eq). A catalytic amount of hydroxybenzotriazole (HOBt) (0.1 eq) can also be added to suppress side reactions.[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography.
Protocol 3: Selective Reduction of the Carboxylic Acid using BH₃·SMe₂
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.0 M in THF, 1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add methanol to the residue and evaporate again to remove borate esters. Repeat this step two more times.
-
The crude alcohol can then be purified by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. CeCl3-Catalyzed Reduction of Methyl Esters of Carboxylic Acids to Corresponding Alcohols with Sodium Borohydride. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chimia.ch [chimia.ch]
Validation & Comparative
A Comparative Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and Structurally Related Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, with a comparative look at mono-methyl succinate, dimethyl fumarate, and succinimide derivatives.
This guide offers a comprehensive comparison of this compound with structurally similar compounds that have demonstrated notable biological activities. While experimental data on the target compound is limited, this document provides a valuable resource for researchers and drug development professionals by presenting available data on related molecules, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Physicochemical Properties of this compound and Comparator Compounds
A summary of the key physicochemical properties is presented in the table below, offering a direct comparison of the target compound with its structural analogs.
| Property | This compound | Mono-methyl succinate | Dimethyl fumarate | Succinimide |
| Molecular Formula | C₇H₁₂O₄ | C₅H₈O₄ | C₆H₈O₄ | C₄H₅NO₂ |
| Molecular Weight | 160.17 g/mol | 132.12 g/mol | 144.13 g/mol | 99.09 g/mol |
| Structure | ||||
| Known Biological Activity | Not reported in literature | Insulin Secretagogue | Neuroprotective, Anti-inflammatory | Acetylcholinesterase Inhibitor, Anti-diabetic |
| Hazard Classification | Skin irritant, Eye irritant, Respiratory irritant[1] | Data not readily available | Skin irritant, Eye irritant, Respiratory irritant, Skin sensitizer | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation |
Comparative Biological Activities
While no specific biological activity has been documented for this compound, its structural similarity to succinic acid derivatives suggests potential for biological relevance. The following sections detail the observed activities of comparator compounds.
Mono-methyl succinate: Insulin Secretion
Dimethyl Fumarate: Neuroprotection
Dimethyl fumarate (DMF) is an approved therapeutic for multiple sclerosis and has demonstrated significant neuroprotective effects.[3][4][5][6][7] Its mechanism of action is largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. While specific EC₅₀ values for neuroprotection can vary depending on the experimental model, its ability to protect neuronal cells from oxidative stress is well-documented.[3][4]
Succinimide Derivatives: Acetylcholinesterase Inhibition
Certain succinimide derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them of interest in the context of neurodegenerative diseases like Alzheimer's. The half-maximal inhibitory concentration (IC₅₀) values for some succinimide derivatives have been reported to be in the micromolar range. For instance, two derivatives, referred to as compound (I) and (II) in one study, exhibited IC₅₀ values of 0.031 mM and 0.029 mM, respectively.[8][9] Another study on a different set of succinimide derivatives reported IC50 values against acetylcholinesterase ranging from 4.97 µM to over 10 µM.[10] A third study found IC50 values for their succinimide derivatives to be between 134 and 240 µM.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and other secretagogues.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
Test compounds (e.g., mono-methyl succinate) dissolved in appropriate vehicle
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
96-well plates
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by purification on a Ficoll density gradient.[11][12][13]
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 5-10 islets per well) containing low glucose KRB. Pre-incubate for 30-60 minutes at 37°C to allow them to equilibrate.[11][13]
-
Basal Secretion: After pre-incubation, replace the buffer with fresh low glucose KRB and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRB or KRB containing the test compound and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets per well or to the total insulin content of the islets.
Neuroprotection Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in this context, neuroprotection.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine or H₂O₂)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14][15][16]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for determining acetylcholinesterase activity.[17][18][19][20][21]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB and then the substrate (ATCI) to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[8][9]
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of dimethyl fumarate on cognitive impairment induced by ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective Properties of Dimethyl Fumarate Measured by Optical Coherence Tomography in Non-inflammatory Animal Models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Purity Assessment of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of research and the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, alongside alternative methods such as Titration and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Assessment Methods
The selection of a suitable analytical technique for purity determination depends on various factors, including the chemical properties of the analyte, the required precision, and the available instrumentation. Below is a summary of quantitative data for the different methods discussed.
| Parameter | HPLC | Titration | qNMR |
| Principle | Chromatographic separation based on polarity | Acid-base neutralization | Nuclear magnetic resonance signal intensity relative to a standard |
| Primary Measurement | Peak area of the analyte | Volume of titrant | Integral of characteristic peaks |
| Selectivity | High (separates impurities) | Low (measures total acidity) | High (structurally specific) |
| Sensitivity | High (ppm to ppb levels) | Moderate (percent level) | Moderate to High (percent to sub-percent level) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | High | Low | Very High |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the discussed purity assessment techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is proposed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation, for example, 60:40 (v/v) acetonitrile:water.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as carboxylic acids generally have a UV absorbance at lower wavelengths)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Titration
Titration is a classic and straightforward method for determining the concentration of an acidic or basic substance. For a carboxylic acid like this compound, an acid-base titration is suitable.[1][2][3][4][5]
Instrumentation:
-
Burette (50 mL)
-
Beaker or Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter or a suitable indicator (e.g., phenolphthalein)
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., deionized water or a water/ethanol mixture to ensure solubility)
-
Phenolphthalein indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent in a beaker or flask.
-
Titration Setup: Fill the burette with the standardized NaOH solution. If using an indicator, add a few drops of phenolphthalein to the sample solution.
-
Titration: Slowly add the NaOH solution from the burette to the sample solution while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the indicator changes color (e.g., from colorless to pink for phenolphthalein) or when a sharp inflection point is observed on the pH meter reading.
-
Calculation: The purity of the carboxylic acid can be calculated based on the volume of NaOH used, its concentration, and the initial mass of the sample.
Quantitative NMR (qNMR)
Quantitative NMR is a highly accurate method for determining the concentration and purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide, DMSO-d6)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a proton (¹H) NMR spectrum. Ensure that the relaxation delay is sufficient for full relaxation of all relevant signals (typically 5 times the longest T1 relaxation time).
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Integration: Integrate the characteristic peaks of both the analyte and the internal standard. For this compound, the methoxy protons or the dimethyl protons would be suitable for integration.
-
Purity Calculation: The purity of the sample is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for Titration Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
References
- 1. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scispace.com [scispace.com]
Validating the Structure of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid with NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel and existing chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of expected versus alternative nuclear magnetic resonance (NMR) data for the structural validation of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Detailed experimental protocols and data analysis workflows are presented to ensure accurate and efficient structural elucidation.
Predicted NMR Data for Structural Verification
The chemical structure of this compound comprises several key functional groups that give rise to a unique NMR fingerprint. The predicted ¹H and ¹³C NMR data, based on established chemical shift principles, are summarized below. This data serves as a benchmark for comparing experimental results and confirming the compound's identity.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.2 | Singlet | 6H | 2 x -CH₃ |
| b | ~2.6 | Singlet | 2H | -CH₂- |
| c | ~3.7 | Singlet | 3H | -OCH₃ |
| d | ~10-13 | Singlet (broad) | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~25 | 2 x -CH₃ |
| 2 | ~45 | -C(CH₃)₂ |
| 3 | ~50 | -CH₂- |
| 4 | ~52 | -OCH₃ |
| 5 | ~175 | -COO- (Ester) |
| 6 | ~180 | -COOH (Acid) |
Experimental Protocol for NMR Analysis
Accurate and high-quality NMR data is critical for unambiguous structural validation. The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR data follows a logical progression from data acquisition to structural confirmation. The following diagram illustrates this workflow.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
Comparison with Alternative Structures and Interpretation
The true power of NMR in structural elucidation lies in its ability to distinguish between isomeric and otherwise similar structures. For instance, an alternative structure like 3-methoxycarbonyl-2,2-dimethylpropanoic acid would yield a significantly different NMR spectrum.
Table 3: Comparison of Predicted ¹H NMR Data for this compound and a Hypothetical Isomer
| Feature | This compound | Hypothetical Isomer (e.g., 3-methoxycarbonyl-2,2-dimethylpropanoic acid) | Rationale for Differentiation |
| Number of Singlets | 4 | 3 | The proposed structure has four distinct proton environments, each without adjacent protons. An isomer might have fewer signals due to symmetry or different connectivity. |
| Methylene Signal (-CH₂-) | Present (~2.6 ppm) | Absent | The presence of a singlet integrating to 2H is a key indicator of the -C(CH₃)₂-CH₂-COOH moiety. |
| Methyl Signals (-CH₃) | One singlet for two equivalent methyls (~1.2 ppm) | Potentially two singlets if the methyl groups are diastereotopic. | The equivalence of the two methyl groups is a strong indicator of the gem-dimethyl arrangement adjacent to a quaternary carbon. |
By carefully analyzing the chemical shifts, multiplicities, and integrations, and comparing them to the predicted data, researchers can confidently confirm the structure of this compound and rule out potential isomers. The combination of ¹H and ¹³C NMR provides a comprehensive and unambiguous structural fingerprint. The carboxylic acid proton's chemical shift can be in the range of 10-14 ppm.[1] The methoxy group's protons typically appear as a singlet between 2.4 and 4.4 ppm in a ¹H NMR spectrum.[2] In ¹³C NMR, the carboxylic acid carbon exhibits a peak between 170 and 185 ppm.[3] Quaternary carbons generally show weaker signals in ¹³C NMR spectra.[4][5]
References
Benchmarking the Performance of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid Derivatives: A Comparative Guide
This guide is intended to provide researchers, scientists, and drug development professionals with a structured framework for benchmarking the performance of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid derivatives should such data be generated. The following sections offer templates for data presentation, detailed methodologies for relevant experimental assays, and visualizations for experimental workflows and potential signaling pathways.
Data Presentation
Effective comparison of compound performance relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key performance indicators.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Solubility (µg/mL) |
| Parent Compound | C₇H₁₂O₄ | 160.17 | |||
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... |
Table 2: In Vitro Biological Activity of this compound Derivatives
| Compound ID | Target/Assay | IC₅₀ (µM) | EC₅₀ (µM) | % Inhibition at [X] µM |
| Parent Compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Reference Cmpd |
Table 3: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent Compound | |||
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Reference Cmpd |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. The following are generalized protocols for assays commonly employed in the evaluation of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes to screen for inhibitory activity.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
Test compounds and a known inhibitor (positive control)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualizations
Diagrams are powerful tools for illustrating complex processes and relationships. The following are examples of how Graphviz can be used to create clear and informative visualizations.
Caption: A generalized experimental workflow for the synthesis, screening, and analysis of novel chemical derivatives.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a 4-oxobutanoic acid derivative.
Efficacy comparison of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its analogs
Despite a comprehensive search for efficacy data regarding 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its direct analogs, public scientific literature and patent databases do not contain sufficient information to generate a direct comparative guide as requested. The available information indicates that this compound is primarily utilized as a chemical intermediate, or synthon, in the development of more complex molecules targeting specific biological pathways, rather than being a pharmacologically active agent itself in the contexts explored.
Use as a Building Block in Drug Discovery
Research and patent literature highlight the incorporation of the this compound scaffold into larger molecules designed to inhibit two key therapeutic targets:
-
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): This enzyme is crucial for the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of new antibiotics against these challenging pathogens. Patent documents describe the use of this compound in the synthesis of LpxC inhibitors. However, these documents do not provide specific efficacy data, such as IC50 values, for the final compounds, nor do they compare a series of analogs based on this butanoic acid derivative.
-
PAR2 (Protease-Activated Receptor 2): PAR2 is a G-protein coupled receptor involved in inflammation, pain, and other physiological and pathological processes. A patent has been identified that details the use of this compound in the synthesis of imidazopyridazine compounds that act as inhibitors of the PAR2 signaling pathway. While a general protocol for testing PAR2 antagonists is mentioned, specific quantitative data on the efficacy of the resulting compounds containing the this compound moiety is not provided.
Analogs of 4-Oxobutanoic Acid with Biological Activity
While direct comparative data for this compound is unavailable, studies on other substituted 4-oxobutanoic acid derivatives have demonstrated biological activity in various contexts:
-
Tyrosinase Inhibition: Alkyl 4-oxobutanoate derivatives of carvacrol and thymol have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. These studies provide some structure-activity relationship insights, for instance, that the length of the alkyl chain influences inhibitory activity.
-
Kynurenine 3-Hydroxylase Inhibition: A series of 4-phenyl-4-oxo-butanoic acid derivatives have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme in the tryptophan degradation pathway. Inhibition of this enzyme is being explored as a potential therapeutic strategy for neurodegenerative diseases.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: 4-Benzamidobenzoic acid hydrazide derivatives incorporating a 4-oxobutanoic acid moiety have been developed as inhibitors of sEH. This enzyme is a target for cardiovascular and inflammatory diseases.
Conclusion
The currently available scientific literature does not support a direct efficacy comparison of this compound and its close analogs as primary therapeutic agents. Its documented role is that of a structural component in the synthesis of more complex and potent inhibitors of various biological targets. To fulfill the user's request for a detailed comparative guide, further primary research would be required to:
-
Synthesize a series of direct analogs of this compound.
-
Evaluate their biological activity in relevant assays (e.g., enzyme inhibition, cellular signaling).
-
Conduct comparative studies to establish structure-activity relationships.
Without such dedicated experimental data, a comprehensive and objective comparison as outlined in the initial request cannot be constructed.
Experimental Protocols and Signaling Pathways (General Examples)
While specific protocols for the target compound are not available, below are generalized representations of experimental workflows and signaling pathways relevant to the targets mentioned.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Simplified PAR2 Signaling Pathway
Caption: Simplified overview of the PAR2 signaling cascade.
A Comparative Guide to the Spectroscopic Data of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic data for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and three of its constitutional isomers. Due to the limited availability of published experimental spectra for these specific compounds, this comparison relies on predicted data and established principles of spectroscopic analysis. The information herein is intended to guide researchers in identifying and differentiating these isomers through common analytical techniques.
Introduction to the Isomers
The following constitutional isomers with the molecular formula C₇H₁₂O₄ are compared in this guide:
-
Isomer 1: this compound
-
Isomer 2: 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid
-
Isomer 3: 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
-
Isomer 4: Methyl 2-acetylpropanoate
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the four isomers. This data is crucial for their differentiation.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1: this compound | -C(CH₃)₂- | ~1.2 | singlet | 6H |
| -CH₂-COOH | ~2.6 | singlet | 2H | |
| -OCH₃ | ~3.7 | singlet | 3H | |
| -COOH | >10 | singlet | 1H | |
| 2: 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid | -CH(CH₃)- | ~1.1 - 1.3 | doublet | 6H |
| -CH(CH₃)-CH(CH₃)- | ~2.5 - 2.9 | multiplet | 2H | |
| -OCH₃ | ~3.7 | singlet | 3H | |
| -COOH | >10 | singlet | 1H | |
| 3: 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | -C(CH₃)₂- | ~1.1 | singlet | 6H |
| -CH₂-C(CH₃)₂- | ~2.2 | triplet | 2H | |
| -CH₂-COOH | ~2.4 | triplet | 2H | |
| -OCH₃ | ~3.7 | singlet | 3H | |
| -COOH | >10 | singlet | 1H | |
| 4: Methyl 2-acetylpropanoate | -CH(CH₃)- | ~1.4 | doublet | 3H |
| -C(O)CH₃ | ~2.2 | singlet | 3H | |
| -CH(CH₃)- | ~3.5 | quartet | 1H | |
| -OCH₃ | ~3.7 | singlet | 3H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | Carbon Atom | Predicted Chemical Shift (ppm) |
| 1: this compound | -C(CH₃)₂- | ~25 |
| -C(CH₃)₂- | ~45 | |
| -CH₂- | ~48 | |
| -OCH₃ | ~52 | |
| -C=O (ester) | ~175 | |
| -C=O (acid) | ~180 | |
| 2: 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid | -CH(CH₃)- | ~15 - 20 |
| -CH(CH₃)-CH(CH₃)- | ~40 - 50 | |
| -OCH₃ | ~52 | |
| -C=O (ester) | ~174 | |
| -C=O (acid) | ~179 | |
| 3: 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | -C(CH₃)₂- | ~24 |
| -C(CH₃)₂- | ~35 | |
| -CH₂-C(CH₃)₂- | ~40 | |
| -CH₂-COOH | ~30 | |
| -OCH₃ | ~52 | |
| -C=O (ester) | ~176 | |
| -C=O (acid) | ~178 | |
| 4: Methyl 2-acetylpropanoate | -CH(CH₃)- | ~17 |
| -C(O)CH₃ | ~28 | |
| -CH(CH₃)- | ~50 | |
| -OCH₃ | ~52 | |
| -C=O (ester) | ~172 | |
| -C=O (ketone) | ~205 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Frequencies (cm⁻¹)
| Isomer | Functional Group | Expected Absorption Range (cm⁻¹) |
| All Isomers | O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (sp³) | 2850-3000 | |
| C=O stretch (ester) | 1735-1750 | |
| C=O stretch (carboxylic acid) | 1700-1725 | |
| C-O stretch | 1000-1300 | |
| 4: Methyl 2-acetylpropanoate | C=O stretch (ketone) | 1710-1720 |
Note: The presence of a ketone carbonyl in Isomer 4 will likely lead to a distinct C=O stretching band or a broadened/asymmetric band in that region compared to the other isomers.
Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 1: this compound | 160.0736 | 129 ([M-OCH₃]⁺), 115 ([M-COOH]⁺), 101, 87, 59 ([COOCH₃]⁺) |
| 2: 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid | 160.0736 | 129 ([M-OCH₃]⁺), 115 ([M-COOH]⁺), 101, 87, 73, 59 ([COOCH₃]⁺) |
| 3: 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | 160.0736 | 129 ([M-OCH₃]⁺), 115 ([M-COOH]⁺), 101, 83, 59 ([COOCH₃]⁺) |
| 4: Methyl 2-acetylpropanoate | 160.0736 | 129 ([M-OCH₃]⁺), 117 ([M-COCH₃]⁺), 101, 87, 59 ([COOCH₃]⁺), 43 ([COCH₃]⁺) |
Note: The molecular ion peak for all isomers will be at m/z 160.0736. The fragmentation patterns, however, will differ based on the stability of the resulting carbocations and neutral losses, providing a key method for differentiation. The presence of a prominent peak at m/z 43 would be highly indicative of Isomer 4.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent depends on the solubility of the analyte. For quantitative measurements, a known amount of an internal standard (e.g., TMS) may be added.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) are typically required.[1] Spectra are usually acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[3] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer.[4][5][6] Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.[7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 6. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
Navigating the Challenges in Reproducibility of Experiments with 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Comparative Guide
Researchers and professionals in drug development often encounter challenges in sourcing detailed experimental data for niche chemical compounds. This guide addresses the significant information gap surrounding the experimental use of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, a carboxylic acid derivative. Despite extensive searches for its applications, experimental protocols, and comparative performance data, publicly available scientific literature and databases provide limited to no specific information on its use in reproducible experiments.
This guide, therefore, aims to provide a foundational understanding of the compound's general chemical class and outlines a comparative framework that can be adapted once specific applications come to light. We will explore the characteristics of similar and more commonly used acylating agents, offering a basis for potential substitution and experimental design.
Understanding this compound
This compound, also known by its synonyms 2,2-Dimethylsuccinic 1-methyl ester and 3-Carbomethoxy-3-methylbutanoic acid, is a chemical compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[1][2] Its structure suggests its potential role as a building block or intermediate in organic synthesis.
The Quest for Experimental Data and Reproducibility
A critical aspect of scientific research is the ability to reproduce experiments. However, for this compound, a thorough search of scientific databases and chemical supplier information has not yielded any specific experimental protocols, application notes, or studies on the reproducibility of reactions involving this compound. This lack of information presents a significant hurdle for researchers looking to utilize it in their work.
A Comparative Look at Potential Alternatives
Given the absence of specific applications for this compound, we can draw comparisons with functionally similar and well-documented acylating agents. Acylating agents are crucial in organic synthesis for introducing an acyl group into a molecule. The choice of agent can significantly impact reaction efficiency, selectivity, and the ease of purification.
Here, we compare three broad classes of acylating agents that could potentially serve as alternatives, depending on the desired chemical transformation.
| Feature | Carboxylic Acid Monoesters (e.g., this compound) | Acid Anhydrides (e.g., Acetic Anhydride) | Acyl Chlorides (e.g., Acetyl Chloride) |
| Reactivity | Generally low to moderate. Often require activation. | Moderate to high. | Very high. Reacts vigorously with nucleophiles. |
| Byproducts | Water or an alcohol. | A carboxylic acid. | Hydrogen chloride (HCl), a corrosive gas. |
| Handling | Generally stable and easy to handle. | Moisture-sensitive. Can be corrosive. | Highly moisture-sensitive and corrosive. Requires careful handling. |
| Common Catalysts | Acid or base catalysts (e.g., H₂SO₄, DMAP). | Often self-catalyzing or requires a mild base (e.g., pyridine). | Often used without a catalyst or with a Lewis acid for Friedel-Crafts reactions. |
| Cost | Varies depending on the specific compound. | Generally inexpensive and readily available. | Generally inexpensive and readily available. |
Hypothetical Experimental Workflow
To illustrate a potential experimental process where an acylating agent like this compound might be used, we can consider a generic acylation of an alcohol. The following workflow outlines the key steps and considerations.
Caption: A generalized workflow for an acylation experiment.
Potential Signaling Pathway Involvement
While no specific biological activity of this compound has been documented, acylating agents can be used to modify proteins and other biomolecules, potentially impacting cellular signaling. For instance, acylation is a key post-translational modification that can affect protein localization, stability, and function. A hypothetical signaling pathway that could be modulated by such a modification is depicted below.
Caption: Hypothetical signaling pathway potentially modulated by an acylating agent.
Detailed Methodologies (Generalized Protocols)
The following are generalized protocols for acylation reactions. It is crucial to note that these are not specific to this compound due to the lack of available data.
Protocol 1: Acid-Catalyzed Acylation of an Alcohol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Acylating Agent: Add the carboxylic acid monoester (1.1 equivalents) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: Acylation using an Acid Anhydride
-
Reactant Preparation: In a round-bottom flask, dissolve the alcohol (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Slowly add the acid anhydride (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification and Characterization: Remove the solvent in vacuo and purify the residue by column chromatography to obtain the desired ester. Characterize the product by NMR, IR, and MS.
Conclusion
The lack of published experimental data for this compound underscores a common challenge in chemical research when dealing with less common reagents. While this guide cannot provide specific performance data and established protocols for this particular compound, it offers a comparative framework based on the broader class of acylating agents. Researchers interested in using this compound are encouraged to perform initial small-scale screening experiments to determine its reactivity and optimal reaction conditions for their specific application. The development and publication of such data would be a valuable contribution to the scientific community, enhancing the reproducibility and application of this chemical.
References
Comparative Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid and Structural Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its structural analogs. The information is intended to assist researchers in selecting appropriate compounds for their studies, with a focus on chemical properties and potential biological activities. Due to a lack of publicly available experimental data on the biological performance of this compound, this guide draws comparisons based on its certified characteristics and the known activities of structurally related molecules.
Certificate of Analysis: this compound
The following table summarizes typical quality control specifications for this compound, based on data from various chemical suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by their supplier for the most accurate information.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (by HPLC) | ≥95% - 98% | High-Performance Liquid Chromatography |
| Molecular Formula | C₇H₁₂O₄ | - |
| Molecular Weight | 160.17 g/mol | - |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
| CAS Number | 32980-26-0 | - |
Physicochemical Comparison with Structural Analogs
The table below compares the key physicochemical properties of this compound with several of its structural analogs. These variations in structure, particularly the substitution on the carbon backbone, can significantly influence the compound's reactivity, solubility, and biological activity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Structural Difference |
| This compound | 32980-26-0 | C₇H₁₂O₄ | 160.17 | ≥95% | Gem-dimethyl group at C3 |
| 4-Methoxy-3-methyl-4-oxobutanoic acid | 32980-25-9 | C₆H₁₀O₄ | 146.14 | ≥97% | Single methyl group at C3 |
| (S)-4-methoxy-3-methyl-4-oxobutanoic acid | 111266-16-1 | C₆H₁₀O₄ | 146.14 | ≥98% | Chiral center at C3 (S-enantiomer) |
| 4-Methoxy-4-oxobutanoic acid (mono-Methyl succinate) | 3878-55-5 | C₅H₈O₄ | 132.12 | ≥95% | No substitution at C3 |
Biological Activity and Potential Applications
Succinate dehydrogenase inhibitors (SDHIs) are a well-established class of compounds, particularly in the development of fungicides, as they disrupt cellular respiration in pathogenic fungi. The potential for other analogs, including the primary compound of interest, to exhibit similar inhibitory activity warrants further investigation. The presence and nature of substituents on the butanoic acid backbone could modulate the potency and selectivity of SDH inhibition.
Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay
The following is a generalized protocol for a colorimetric assay to determine the inhibitory potential of a test compound on SDH activity. This method is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which can be measured spectrophotometrically.
Objective: To quantify the inhibition of succinate dehydrogenase activity by a test compound in isolated mitochondria.
Materials:
-
Isolated mitochondria from a suitable tissue source (e.g., rat liver)
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Sample Preparation: Prepare a suspension of isolated mitochondria in ice-cold SDH Assay Buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (final volume of 200 µL):
-
Blank: 180 µL SDH Assay Buffer, 10 µL DCPIP, 10 µL solvent control.
-
Control (No Inhibitor): 160 µL SDH Assay Buffer, 10 µL DCPIP, 10 µL mitochondrial suspension, 10 µL solvent control.
-
Test Compound: 160 µL SDH Assay Buffer, 10 µL DCPIP, 10 µL mitochondrial suspension, 10 µL of test compound at various concentrations.
-
-
Initiate Reaction: Add 10 µL of succinate solution to each well (except the blank) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the decrease in absorbance at 600 nm every minute for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA600/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) reaction.
-
Plot percent inhibition versus test compound concentration to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic pathway in which succinate dehydrogenase functions and a general workflow for screening potential inhibitors of this enzyme.
Caption: Inhibition of Succinate Dehydrogenase in Cellular Respiration.
Caption: Experimental Workflow for SDH Inhibitor Screening.
References
The Synthetic Utility of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical step in the efficient construction of complex molecules. 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, also known by its synonym 1-Methyl 2,2-dimethylsuccinate, has emerged as a valuable reagent, particularly in the synthesis of novel antibacterial agents. This guide provides a comparative analysis of its applications, supported by available data, to inform its selection over other alternatives.
Application in the Synthesis of LpxC Inhibitors
A significant application of this compound and its analogs is in the synthesis of inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of new antibiotics.
The gem-dimethyl group present in this compound is a desirable structural motif in medicinal chemistry. It can provide steric hindrance that influences the conformation of a molecule, potentially leading to increased binding affinity and metabolic stability.
A key synthetic step involves the use of a derivative of this building block, 4-(tert-butyl) 1-methyl 2,2-dimethylsuccinate, in the preparation of LpxC inhibitors. While detailed peer-reviewed comparative studies for this compound are limited, the patent literature provides insight into its utility.
Illustrative Synthetic Step:
In the synthesis of certain LpxC inhibitors, the carboxylic acid moiety of a protected 2,2-dimethylsuccinate monoester is activated and coupled with an amine-containing fragment to form a crucial amide bond. The following table outlines a representative experimental protocol derived from patent literature.
| Parameter | Value/Description |
| Reactant | 4-(tert-butyl) 1-methyl 2,2-dimethylsuccinate |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Purpose | Deprotection of the tert-butyl ester to reveal the free carboxylic acid |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Work-up | Concentration under reduced pressure, basification with sodium bicarbonate solution, and extraction. |
This deprotection step is a standard procedure in organic synthesis, and the resulting mono-methyl ester of 2,2-dimethylsuccinic acid is then available for subsequent coupling reactions.
Comparison with Alternative Building Blocks
The choice of this compound as a building block can be compared to other succinic acid derivatives or alternative synthons for introducing a gem-dimethyl motif.
| Building Block | Advantages | Disadvantages | Considerations for Use |
| This compound | - Pre-installed gem-dimethyl group.- Differentiated carboxylic acid and ester functionalities for selective reactions. | - Limited commercial availability in a wide range of ester forms.- Lack of extensive peer-reviewed comparative data. | Ideal for syntheses where the gem-dimethyl succinyl moiety is a key structural component and regioselective modification is required. |
| 2,2-Dimethylsuccinic anhydride | - Readily available.- Can be opened with various nucleophiles to generate mono-acid/mono-ester derivatives. | - Ring-opening may lead to mixtures of regioisomers depending on the nucleophile and reaction conditions. | Suitable for initial exploration of derivatives, but may require additional steps for purification of the desired isomer. |
| Other substituted succinic acids | - A wide variety of substitution patterns are commercially available. | - May not possess the specific conformational constraints or metabolic stability offered by the gem-dimethyl group. | To be considered when exploring structure-activity relationships (SAR) around the succinate core. |
Experimental Workflow and Logic
The general workflow for utilizing this compound in the synthesis of a target molecule, such as an LpxC inhibitor, is depicted in the following diagram.
Caption: General workflow for the utilization of this compound.
Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, its application in the synthesis of LpxC inhibitors places it in the context of antibacterial drug action. The inhibition of LpxC disrupts the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria, ultimately leading to bacterial cell death.
Safety Operating Guide
Proper Disposal of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS No. 32980-26-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures.
This compound is classified as a skin, eye, and respiratory irritant.[1] Improper disposal can lead to hazardous chemical reactions and environmental contamination. Therefore, this substance must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation Isolate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. It should be categorized as an acidic organic compound.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for waste accumulation.
-
The container must have a secure screw-top cap.
-
Do not use metal containers, as acids can cause corrosion.[2]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from incompatible materials, such as bases and oxidizing agents.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
Emergency Procedures for Spills
In the event of a spill, adhere to the following protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials, such as paper towels, without appropriate precautions.
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following Personal Protective Equipment (PPE) is mandatory when handling this substance to mitigate these risks.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to prevent eye contact. |
| Face Shield | Recommended in addition to goggles where splashing is a risk. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Ensure gloves are of adequate thickness and inspected before use.[2][3] |
| Laboratory Coat | A standard lab coat is required to protect against skin exposure. | |
| Closed-toe Shoes | Must be worn to protect feet from spills. | |
| Respiratory Protection | Air-Purifying Respirator | Required when handling powders or in poorly ventilated areas. Use a respirator with an organic vapor/acid gas cartridge, preferably with a P100 particulate filter.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow must be followed:
Disposal Plan: Waste Management Protocol
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a separate, sealed bag or container labeled as hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain.[7]
The following diagram outlines the decision-making process for the disposal of materials associated with the handling of this compound.
References
- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. You are being redirected... [shubee.com]
- 5. 3m.com [3m.com]
- 6. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 7. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
